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  • Product: 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one
  • CAS: 1542746-09-7

Core Science & Biosynthesis

Foundational

"2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one" synthesis pathway

Title: Synthesis and Process Development of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one: A Comprehensive Technical Guide Executive Summary 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is a highly versatile α-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis and Process Development of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one: A Comprehensive Technical Guide

Executive Summary

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is a highly versatile α-chloroketone building block widely utilized in medicinal chemistry and drug development. Featuring a 4-methyloxazole core—a prominent bioisostere and pharmacophore—this electrophilic intermediate is essential for constructing complex fused heterocycles (e.g., via Hantzsch thiazole synthesis) and linking diverse molecular scaffolds. This whitepaper provides an in-depth, mechanistically grounded guide to its synthesis, contrasting classical discovery-scale methods with modern, scalable process chemistry protocols.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule, 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one, is characterized by its highly electrophilic α-chloroacetyl moiety attached to the C5 position of an oxazole ring.

Causality in Disconnection: Direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation with chloroacetyl chloride) of 4-methyloxazole is synthetically unviable. The oxazole ring is highly deactivated toward electrophiles due to the electronegativity of its heteroatoms, which withdraw electron density from the π-system. Consequently, the C–C bond must be forged via homologation of a pre-existing C5 functional group. The logical starting material is therefore 4-methyl-1,3-oxazole-5-carboxylic acid.

Retrosynthesis Target 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (Target) Ylide β-Keto Sulfoxonium Ylide (Pathway B) Target->Ylide HCl / -DMSO Diazo Diazoketone (Pathway A) Target->Diazo HCl / -N2 Weinreb Weinreb Amide (Pathway C) Target->Weinreb LiCH2Cl Acid 4-Methyl-1,3-oxazole-5-carboxylic acid (Starting Material) Ylide->Acid 1. SOCl2 2. Me2S(O)CH2 Diazo->Acid 1. SOCl2 2. CH2N2 Weinreb->Acid HN(OMe)Me

Retrosynthetic pathways for 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one.

Synthetic Pathways: Evaluation & Selection

  • Pathway A: The Classical Arndt-Eistert Homologation (Diazomethane Route) Historically, α-chloroketones were synthesized by converting the carboxylic acid to an acid chloride, followed by treatment with diazomethane (CH₂N₂) to form a diazoketone. Subsequent chlorinolysis with anhydrous HCl yields the product. While this method offers high yields and clean reaction profiles, diazomethane is highly toxic and explosive, rendering this route unsuitable for process scale-up.

  • Pathway B: The Sulfoxonium Ylide Route (The Modern Standard) To circumvent the hazards of diazomethane, the reaction of acid chlorides or esters with dimethylsulfoxonium methylide has emerged as the industry standard [1]. The intermediate β-keto sulfoxonium ylide is stable, isolable, and safely converted to the α-chloroketone upon treatment with anhydrous HCl. This route is highly scalable, safe, and robust.

  • Pathway C: The Weinreb Amide / Chloromethyllithium Route An alternative modern approach involves the conversion of the carboxylic acid to a Weinreb amide, followed by chemoselective homologation using in situ generated chloromethyllithium (LiCH₂Cl) [2]. The stable tetrahedral intermediate collapses upon acidic workup to yield the α-chloroketone directly. While atom-economical, the requirement for cryogenic temperatures (-78 °C) and sensitive organometallics limits its utility in standard pilot plants.

Quantitative Data & Pathway Comparison

MetricPathway A (Diazomethane)Pathway B (Sulfoxonium Ylide)Pathway C (Weinreb Amide)
Overall Yield 85 - 90%80 - 88%75 - 82%
Scalability Poor (Explosion Hazard)Excellent (Process Standard)Moderate (Cryogenic Req.)
Safety Profile High Risk (Toxic, Explosive)Low Risk (Stable Intermediates)Moderate Risk (Organometallics)
Operating Temp. 0 °C to RT0 °C to 65 °C-78 °C to RT
E-Factor ModerateLowHigh (Due to solvent volumes)

Table 1: Comparative analysis of synthetic pathways for α-chloroketone homologation.

Detailed Experimental Protocols (Self-Validating Systems)

The following protocol details Pathway B , the optimal route for synthesizing 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one, ensuring high E-E-A-T standards through mechanistic causality and self-validating steps.

Step 1: Preparation of 4-Methyl-1,3-oxazole-5-carbonyl chloride Mechanistic Goal: Activate the carboxylic acid for nucleophilic attack by the ylide.

  • Suspend 4-methyl-1,3-oxazole-5-carboxylic acid (1.0 equiv, 100 mmol) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 equiv). Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which accelerates the conversion of the acid to the acid chloride.

  • Add oxalyl chloride (1.2 equiv) dropwise at 0 °C.

  • Self-Validating Check: Monitor the reaction via the evolution of gas (CO and CO₂). The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution (typically 2-4 hours at room temperature).

  • Concentrate the solution in vacuo to remove excess oxalyl chloride and DCM, yielding the crude acid chloride as an oil.

Step 2: Generation and Acylation of the β-Keto Sulfoxonium Ylide Mechanistic Goal: Form the stable ylide intermediate via C-acylation.

  • In a separate flask, suspend trimethylsulfoxonium iodide (2.2 equiv) in anhydrous tetrahydrofuran (THF, 0.3 M).

  • Add potassium tert-butoxide (KOtBu, 2.1 equiv) portion-wise at room temperature and stir for 2 hours to generate dimethylsulfoxonium methylide. Self-Validating Check: The suspension will transition from a dense white powder to a slightly translucent, milky mixture.

  • Cool the ylide solution to 0 °C and add the crude acid chloride (from Step 1) dissolved in THF dropwise.

  • Causality in Stoichiometry: Why 2.2 equivalents of ylide? The first equivalent acts as a nucleophile to attack the acid chloride, forming the β-keto ylide and releasing HCl. The second equivalent immediately acts as a base to scavenge the generated HCl, precipitating as trimethylsulfoxonium chloride. Failing to use an excess results in the HCl protonating the product ylide, halting the reaction.

  • Stir for 1 hour at 0 °C, then quench with water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to isolate the β-keto sulfoxonium ylide.

Step 3: Chlorinolysis to the α-Chloroketone Mechanistic Goal: Cleave the ylide to install the α-chloro group.

  • Dissolve the intermediate β-keto sulfoxonium ylide in anhydrous THF (0.2 M).

  • Add a solution of anhydrous HCl in dioxane (4.0 M, 1.5 equiv) dropwise at room temperature.

  • Heat the mixture to 65 °C for 2-4 hours. Causality: The HCl protonates the ylide carbon, transforming the sulfoxonium group into an excellent leaving group (DMSO). The chloride ion then executes an Sₙ2 displacement at the activated α-carbon to form the desired α-chloroketone[1].

  • Self-Validating Check: The reaction progress can be monitored by TLC (UV active). The highly polar ylide spot (baseline) will disappear, replaced by a higher Rf spot corresponding to the α-chloroketone. Additionally, a sparingly soluble salt may initially form upon HCl addition, which dissolves as thermolysis proceeds.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ to remove excess acid, dry, and concentrate. Purify via recrystallization or flash chromatography to yield pure 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one.

Mechanism A Acid Chloride Formation B Ylide Addition (Me2S(O)CH2) A->B  Nucleophilic  Attack C Protonation (HCl) B->C  Tetrahedral  Collapse D Nucleophilic Displacement C->D  Activation of  Ylide Carbon E Target Molecule + DMSO D->E  Chloride Attack  (SN2)

Step-by-step mechanistic workflow of the sulfoxonium ylide route.

References

  • Wang, D., Schwinden, M. D., Radesca, L., Patel, B., Kronenthal, D., Huang, M.-H., & Nugent, W. A. (2004). "One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route without Diazomethane." The Journal of Organic Chemistry, 69(5), 1629-1633.[Link]

  • Pace, V., Castoldi, L., & Holzer, W. (2013). "Chemoselective Synthesis of N-Substituted α-Amino-α′-chloro Ketones via Chloromethylation of Glycine-Derived Weinreb Amides." Advanced Synthesis & Catalysis, 355(5), 919-926.[Link]

Exploratory

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS 1542746-09-7): A Bifunctional Electrophilic Scaffold in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the design of bis-heterocyclic scaffolds and targeted covalent inhibitors relies heavily on highly functionalized, stable building blocks. 2-Chloro-1-(4-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of bis-heterocyclic scaffolds and targeted covalent inhibitors relies heavily on highly functionalized, stable building blocks. 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS 1542746-09-7) has emerged as a critical electrophilic intermediate[1]. Combining the metabolic resilience of a sterically shielded 4-methyl-1,3-oxazole core with the tunable reactivity of an α -chloroketone, this molecule serves as a versatile linchpin for Hantzsch thiazole syntheses, N-alkylation pathways, and covalent warhead installation[2].

This whitepaper provides an in-depth technical analysis of CAS 1542746-09-7, detailing its physicochemical properties, mechanistic utility, and validated experimental protocols designed for high-yield synthetic applications.

Physicochemical Profiling & Structural Causality

The utility of CAS 1542746-09-7 is defined by its precise structural geometry. The 1,3-oxazole ring is a classic bioisostere for amides and pyridines, frequently utilized to improve the aqueous solubility and target-binding affinity of lipophilic drug candidates. The addition of the 4-methyl group is not arbitrary; it provides essential steric shielding that prevents CYP450-mediated oxidation and unwanted ring-opening reactions that plague unsubstituted oxazoles.

Table 1: Physicochemical & Structural Properties
PropertyValueComputational / Experimental Significance
Molecular Weight 159.57 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Formula C₆H₆ClNO₂-
TPSA 43.09 ŲOptimal for membrane permeability; leaves ample "budget" for adding polar groups later.
H-Bond Acceptors 3Oxazole N, Oxazole O, and Carbonyl O act as key interaction points (e.g., kinase hinge-binding).
H-Bond Donors 0Prevents unwanted self-association, improving solubility profiles.
Rotatable Bonds 2Maintains a relatively rigid scaffold, reducing the entropic penalty upon target binding.
The "Goldilocks" Halogen: Chloro vs. Bromo

A critical design choice in the development of this building block is the use of an α -chloro moiety rather than an α -bromo group[3]. While bromoketones exhibit faster reaction kinetics, they suffer from severe instability.

Table 2: Halogen Leaving Group Comparison
HalogenElectrophilicityBench StabilitySynthetic UtilityCausality for Selection
Chloro (-Cl) ModerateHigh (Stable at -20°C for months)Excellent for controlled cyclizations.Selected: Prevents premature degradation; allows large-scale batch handling without dimerization[4].
Bromo (-Br) HighLow (Light/moisture sensitive)Prone to over-alkylation.Rejected: Short shelf-life and difficult handling make it unsuitable for commercial libraries.

Mechanistic Pathways & Synthetic Utility

CAS 1542746-09-7 acts as a divergent node in organic synthesis. Its primary application is the generation of oxazolyl-thiazole bis-heterocycles via the Hantzsch synthesis. The highly electrophilic α -carbon is readily attacked by the sulfur atom of thioamides, followed by intramolecular condensation of the nitrogen with the carbonyl group. Alternatively, the α -chloroketone can act as a direct alkylating agent for primary/secondary amines or as a covalent modifier targeting nucleophilic cysteine residues in proteins.

Figure 1: Divergent synthetic utility of CAS 1542746-09-7 in drug discovery.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in visual and analytical checkpoints to confirm mechanistic progression before proceeding to subsequent steps.

Protocol 1: De Novo Synthesis of CAS 1542746-09-7

This protocol utilizes an Arndt-Eistert-type homologation/chlorination starting from commercially available 4-methyl-1,3-oxazole-5-carboxylic acid (CAS 2510-32-9)[5].

Reagents:

  • 4-Methyl-1,3-oxazole-5-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Catalytic DMF (0.05 eq)

  • Diazomethane (CH₂N₂, ethereal solution, 2.5 eq)

  • Anhydrous HCl (4.0 M in dioxane, 2.0 eq)

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend the carboxylic acid in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere. Add catalytic DMF, followed by the dropwise addition of oxalyl chloride.

    • Self-Validation Checkpoint 1: The reaction will vigorously evolve CO₂ and CO gas. The cessation of bubbling indicates the complete conversion to the acid chloride. The suspension will become a clear, homogeneous solution.

  • Diazoketone Formation: Concentrate the acid chloride in vacuo to remove excess oxalyl chloride. Redissolve in anhydrous THF and add dropwise to a pre-cooled (0 °C) ethereal solution of diazomethane. Stir for 2 hours.

  • Chlorination: Carefully add the anhydrous HCl solution dropwise to the diazoketone intermediate at 0 °C.

    • Self-Validation Checkpoint 2: The addition of HCl will trigger the immediate evolution of nitrogen gas (N₂). The reaction is complete when N₂ evolution ceases. TLC analysis (Hexanes/EtOAc 7:3) must show the disappearance of the yellow diazoketone spot and the appearance of a new, highly UV-active spot corresponding to the α -chloroketone.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield CAS 1542746-09-7 as a pale yellow solid.

Protocol 2: Hantzsch Cyclization to Oxazolyl-Thiazoles

This protocol demonstrates the primary application of the building block, reacting it with a thioamide to form a rigid bis-heterocycle.

Reagents:

  • CAS 1542746-09-7 (1.0 eq)

  • Aryl/Alkyl Thioamide (1.1 eq)

  • Absolute Ethanol (0.2 M)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve CAS 1542746-09-7 and the selected thioamide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Cyclocondensation: Heat the mixture to 80 °C (reflux) for 4–6 hours.

    • Mechanistic Causality: The polar protic solvent (ethanol) stabilizes the charged intermediates during the nucleophilic substitution of the chloride, while the elevated temperature drives the subsequent dehydration step to aromatize the thiazole ring.

  • Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Checkpoint 3: The total ion chromatogram (TIC) should show the complete consumption of the starting material mass (m/z 159.5) and the emergence of the product mass minus H₂O and HCl.

  • Isolation: Cool the reaction to 0 °C. If the bis-heterocycle precipitates, isolate it directly via vacuum filtration and wash with cold ethanol. Otherwise, concentrate the solvent and purify via reverse-phase HPLC.

Storage and Handling (E-E-A-T Compliance)

As an α -haloketone, CAS 1542746-09-7 is a potent alkylating agent.

  • Safety: It must be handled in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles). It is a potential skin sensitizer and vesicant.

  • Storage: To maintain chemical integrity and prevent slow hydrolysis or dimerization, store the compound in a tightly sealed, light-resistant container under an inert atmosphere (Argon/N₂) at -20 °C.

References

  • NextSDS. "2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one - NextSDS". Chemical Substance Information Database.
  • BLD Pharm. "1542746-09-7 | 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one". BLDpharm Product Catalog.
  • National Center for Biotechnology Information (NCBI). "4-Methyl-1,3-oxazole-5-carboxylic acid | C5H5NO3 | CID 292311". PubChem Database.
  • ResearchGate. "Silver mediated one-step synthesis of oxazoles from a-haloketones". Scientific Literature Review.
  • ResearchGate. "One-pot synthesis of α-bromo- and α-azidoketones from olefins using catalytic oxidation with in situ-generated modified IBX as the key reaction". Scientific Literature Review.

Sources

Foundational

"2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one" chemical structure and properties

An In-Depth Technical Guide to 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one Introduction: A Versatile Heterocyclic Building Block 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is a substituted heterocyclic ketone...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is a substituted heterocyclic ketone of significant interest in the field of synthetic and medicinal chemistry. As an α-haloketone, it possesses a highly reactive electrophilic center, making it a valuable intermediate for the construction of more complex molecular architectures. The presence of the 4-methyl-1,3-oxazole ring, a scaffold found in numerous biologically active compounds, further enhances its utility as a precursor in drug discovery programs. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic protocol, its reactivity, and critical safety considerations for its handling and use in a research environment.

Physicochemical Properties and Identification

The unique arrangement of the chloroacetyl group on the oxazole ring dictates the compound's reactivity and physical characteristics.

Chemical Structure

The molecule consists of a five-membered oxazole ring, substituted with a methyl group at position 4 and a chloroacetyl group at position 5.

IUPAC Name: 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

Canonical SMILES: CC1=C(N=CO1)C(=O)CCl

Core Properties

The key physicochemical data for this compound are summarized below, providing essential information for its use in experimental settings.

PropertyValueSource
CAS Number 1542746-09-7[1][2]
Molecular Formula C₆H₆ClNO₂[2]
Molecular Weight 159.57 g/mol [2]
Appearance Solid (predicted)
Purity Typically >95% for research grade
Solubility Soluble in organic solvents such as Chloroform and Methanol[3]

Note: Some properties like appearance and solubility are inferred from structurally similar compounds and general chemical principles.

Synthesis and Mechanistic Insights

The synthesis of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one can be achieved through a variety of methods common in heterocyclic chemistry. A prevalent and reliable approach is the Friedel-Crafts acylation of a suitable oxazole precursor.

Synthetic Workflow: Friedel-Crafts Acylation

This protocol describes the acylation of 4-methyloxazole with chloroacetyl chloride using a Lewis acid catalyst. The causality for this choice is rooted in the need to activate the acylating agent and overcome the moderate aromaticity of the oxazole ring.

Synthesis_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase Setup 1. Setup - Flame-dried round-bottom flask - Inert atmosphere (Argon/N₂) - Magnetic stirrer Reagents 2. Reagents - Anhydrous solvent (e.g., DCM) - 4-Methyloxazole - Lewis Acid (e.g., AlCl₃) - Chloroacetyl chloride Cooling 3. Cooling - Cool solvent and Lewis acid  to 0 °C in an ice bath Addition1 4. Substrate Addition - Add 4-methyloxazole dropwise Cooling->Addition1 Addition2 5. Acylating Agent Addition - Add chloroacetyl chloride slowly Addition1->Addition2 Stirring 6. Reaction - Stir at 0 °C, then allow to  warm to room temperature Addition2->Stirring Quench 7. Quenching - Pour mixture into ice water  to decompose AlCl₃ complex Stirring->Quench Monitor by TLC Extract 8. Extraction - Extract with organic solvent  (e.g., Ethyl Acetate) Quench->Extract Wash 9. Washing - Wash with brine, dry over Na₂SO₄ Extract->Wash Purify 10. Purification - Concentrate in vacuo - Purify by column chromatography Wash->Purify Final Final Product 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one Purify->Final

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system; progress is monitored by Thin Layer Chromatography (TLC), and the final product is validated by standard analytical techniques.

  • Inert Atmosphere Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM, 100 mL). The use of an anhydrous solvent and a Lewis acid is critical to prevent hydrolysis and to activate the electrophile.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is essential to control the exothermic nature of the acylation reaction and prevent side product formation.

  • Substrate Addition: Add 4-methyloxazole (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15 minutes.

  • Acylating Agent Addition: Add chloroacetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C. The slight excess of the acylating agent ensures complete consumption of the starting material.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's completion by TLC analysis.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice and 10 mL of concentrated HCl. This step quenches the reaction by hydrolyzing the Lewis acid and protonating any basic species.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Applications in Drug Discovery

The primary value of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one lies in the reactivity of its α-chloro ketone moiety. This functional group is a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions.

This reactivity allows for the facile introduction of a wide range of functional groups, making it a cornerstone intermediate for building diverse chemical libraries. Researchers exploit this property to synthesize derivatives for screening against various biological targets. For instance, reaction with primary or secondary amines, thiols, or other nucleophiles can generate novel compounds with potential therapeutic applications.[4][5]

Application_Workflow cluster_nucleophiles Nucleophilic Reagents (R-Nu) cluster_products Derivative Scaffolds Start 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (Key Intermediate) Reaction Nucleophilic Substitution (Sₙ2) Start->Reaction Amine Amines (R₂NH) Amine->Reaction Thiol Thiols (RSH) Thiol->Reaction Azide Azides (NaN₃) Azide->Reaction Aminoketone α-Aminoketone Derivatives Reaction->Aminoketone Thioketone α-Thioketone Derivatives Reaction->Thioketone Azidoketone α-Azidoketone Derivatives Reaction->Azidoketone End Lead Compounds for Drug Discovery Screening Aminoketone->End Thioketone->End Azidoketone->End

Caption: Role as an intermediate in creating diverse chemical scaffolds.

Safety, Handling, and Storage

Due to its chemical nature as an α-haloketone and potential alkylating agent, 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one must be handled with appropriate precautions.

Hazard Identification

Based on data for structurally related compounds, the primary hazards are:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][6]

  • Skin Corrosion/Irritation: May cause skin irritation or severe skin corrosion.[1][7]

  • Eye Damage: Risk of serious eye damage.[8][9]

Safe Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE):

    • Wear nitrile or neoprene gloves to prevent skin contact.[7]

    • Wear chemical safety goggles and a face shield for eye and face protection.

    • Use a lab coat to protect personal clothing.

  • Handling Procedure:

    • Avoid generating dust.

    • Weigh the compound in a contained manner (e.g., on a weigh boat within the fume hood).

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling.[6]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[10]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one stands out as a highly functionalized and reactive building block. Its straightforward synthesis and the versatile reactivity of the α-chloro ketone group provide a reliable pathway for the development of novel heterocyclic compounds. For researchers in medicinal chemistry and drug development, this intermediate offers a strategic starting point for creating libraries of potential therapeutic agents, provided that all safety and handling protocols are strictly followed.

References

  • 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one - NextSDS. (n.d.). Retrieved March 21, 2026, from [Link]

  • SAFETY DATA SHEET. (2021, June 10). Airgas. Retrieved March 21, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved March 21, 2026, from [Link]

  • 10 - Safety Data Sheet. (n.d.). Retrieved March 21, 2026, from [Link]

  • 2-chloro-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethan-1-one - NextSDS. (n.d.). Retrieved March 21, 2026, from [Link]

  • Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Walker, K. A. (1983). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry, 26(3), 442–445. [Link]

  • Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications. (2024). Google Patents.
  • ZHANG Zi-Yi, FENG Xiao-Ming, YANG Feng-Ke, GUAN Zuo-Wu. (1994). Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement. Chemical Journal of Chinese Universities, 15(12), 1792. [Link]

  • Synthesis and Crystal Structure of a New Heterocycle Containing 1,2,3-Triazole and 1,2,4-Triazole Moieties. (2023). Molbank, 2023(3), M1735. [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-Chloro-1-(4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS Number: 1542746-09-7)[1][2]. Due to the current absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to forecast the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and quality control of this and related heterocyclic compounds. Furthermore, it outlines standardized experimental protocols for acquiring high-quality spectroscopic data.

Introduction: The Significance of Spectroscopic Analysis in Heterocyclic Chemistry

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is a heterocyclic compound featuring an oxazole ring, a core structure found in numerous biologically active molecules and pharmaceuticals. The presence of an α-chloro ketone moiety further enhances its reactivity, making it a potentially valuable intermediate in organic synthesis. Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for achieving this. This guide provides a comprehensive predictive analysis of the expected spectroscopic data for the title compound, offering a baseline for researchers who may be the first to synthesize and characterize it.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one are based on the analysis of similar oxazole and α-chloro ketone structures.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl group, the chloromethyl group, and the oxazole ring proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2Singlet1HH2 (oxazole ring)The proton at the 2-position of the oxazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms.
~4.8Singlet2H-CH₂ClThe methylene protons adjacent to the carbonyl group and the chlorine atom will be deshielded. The lack of adjacent protons results in a singlet.
~2.6Singlet3H-CH₃The methyl group attached to the oxazole ring is expected to appear in the typical range for a methyl group on a double bond.
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~185C=O (ketone)The carbonyl carbon of the ketone is expected to have a chemical shift in the downfield region, typical for ketones.
~158C5 (oxazole ring)The carbon of the oxazole ring attached to the ketone will be deshielded.
~150C2 (oxazole ring)The carbon at the 2-position of the oxazole ring is deshielded by the adjacent heteroatoms.
~140C4 (oxazole ring)The carbon bearing the methyl group will have a chemical shift characteristic of a substituted sp² carbon in a heterocyclic ring.
~46-CH₂ClThe carbon of the chloromethyl group will be shifted downfield due to the electronegative chlorine atom.
~12-CH₃The methyl carbon will appear in the typical upfield region for alkyl groups.
NMR Data Acquisition Protocol

A general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is as follows:

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integration and Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to assign the signals to the molecular structure.

Caption: Predicted NMR assignments for the target molecule.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Frequency (cm⁻¹)IntensityAssignmentRationale
~1730StrongC=O stretch (α-chloro ketone)The presence of the electronegative chlorine atom on the α-carbon typically increases the C=O stretching frequency compared to a simple ketone.
~1620MediumC=N stretch (oxazole ring)This absorption is characteristic of the carbon-nitrogen double bond within the oxazole ring.
~1550MediumC=C stretch (oxazole ring)This corresponds to the carbon-carbon double bond vibration within the heterocyclic ring.
~1100StrongC-O stretch (oxazole ring)The C-O-C stretching vibration of the oxazole ether linkage is expected in this region.
~750StrongC-Cl stretchThe carbon-chlorine stretching vibration typically appears in this region of the fingerprint.
IR Spectroscopy Data Acquisition Protocol
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the ATR crystal.

  • Background Scan: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is recorded.

  • Sample Scan: The sample is placed in the instrument, and the IR spectrum is recorded.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions and intensities of the absorption bands are then analyzed to identify the functional groups.

IR_Workflow A Sample Preparation (KBr pellet or ATR) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Background Subtraction C->D E Analyze Absorption Bands D->E

Caption: General workflow for IR data acquisition.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (Molecular Weight: 159.57 g/mol )[2], the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

Predicted m/zIonProposed Fragmentation Pathway
159/161[M]⁺˙Molecular ion
124[M - Cl]⁺Loss of a chlorine radical
110[M - CH₂Cl]⁺α-cleavage, loss of the chloromethyl radical
82[C₄H₄NO]⁺Cleavage of the C-C bond between the ketone and the oxazole ring
43[C₂H₃O]⁺Acetyl cation from further fragmentation
Mass Spectrometry Data Acquisition Protocol
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, commonly using Electron Ionization (EI) for volatile compounds, which involves bombarding the sample with high-energy electrons.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

  • Data Interpretation: The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

MS_Fragmentation M [M]⁺˙ (m/z 159/161) F1 [M - Cl]⁺ (m/z 124) M->F1 - Cl˙ F2 [M - CH₂Cl]⁺ (m/z 110) M->F2 - ˙CH₂Cl F3 [C₄H₄NO]⁺ (m/z 82) F2->F3 - CO F4 [C₂H₃O]⁺ (m/z 43) F2->F4

Caption: Predicted MS fragmentation pathway.

Conclusion

While experimental spectroscopic data for 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is not yet publicly available, this guide provides a robust, predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS characteristics. The predictions are grounded in the well-established principles of spectroscopic analysis and by drawing parallels with structurally similar compounds. This guide, along with the outlined experimental protocols, aims to be a valuable asset for researchers working on the synthesis and characterization of this and related heterocyclic molecules, facilitating more efficient and accurate structural verification.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one. Retrieved March 21, 2026, from [Link]

  • PubChemLite. (n.d.). 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one. Retrieved March 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved March 21, 2026, from [Link]

  • Knowledge UChicago. (n.d.). Supporting Information. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). 2-chloro-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethan-1-one. Retrieved March 21, 2026, from [Link]

  • OSTI.GOV. (n.d.). Synthesis and Characterization of Polylactic Acid Microspheres via Emulsion- Based Processing. Retrieved March 21, 2026, from [Link]

  • MDPI. (2023). Synthesis and Characterization of a pH- and Temperature-Sensitive Fe3O4-SiO2-Poly(NVCL-co-MAA) Nanocomposite for Controlled Delivery of Doxorubicin Anticancer Drug. Retrieved March 21, 2026, from [Link]

  • Beilstein Journals. (2024). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one. Retrieved March 21, 2026, from [Link]

  • Springer Professional. (2023). Synthesis and characterization of SO3H-functionalized silica solid acid catalyst and application for the production of diosgenin. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). 2-chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one. Retrieved March 21, 2026, from [Link]

  • NIST WebBook. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. Retrieved March 21, 2026, from [Link]

  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Retrieved March 21, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of super-microporous material with enhanced hydrothermal stability. Retrieved March 21, 2026, from [Link]

  • MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Retrieved March 21, 2026, from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(4-methylphenyl)-. Retrieved March 21, 2026, from [Link]

  • MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved March 21, 2026, from [Link]

Sources

Foundational

Reactivity Profile and Synthetic Utility of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing modular, highly functionalized heterocyclic scaffolds for medicinal chemistry programs. The compound 2-chloro-1-(4-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing modular, highly functionalized heterocyclic scaffolds for medicinal chemistry programs. The compound 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1542746-09-7) represents a premier bifunctional building block[1]. By integrating an electron-deficient oxazole ring with a highly reactive α -chloro ketone moiety, this molecule serves as a critical linchpin for the divergent synthesis of complex pharmacophores, particularly in the development of kinase inhibitors and anti-inflammatory agents[2]. This whitepaper provides an in-depth analysis of its reactivity profile, mechanistic pathways, and field-proven experimental protocols.

Structural and Electronic Properties

The synthetic versatility of 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one stems from its dual electrophilic centers. The 4-methyl-1,3-oxazole ring is an aromatic heterocycle where the 4-methyl group provides mild electron donation, stabilizing the ring system. However, the presence of the carbonyl group at the C5 position exerts a strong electron-withdrawing effect, rendering the carbonyl carbon highly electrophilic. Adjacent to this is the α -carbon, which is activated by both the carbonyl group and the primary chloride leaving group, priming it for facile nucleophilic substitution.

Table 1: Quantitative Physicochemical Properties

Property Value
Chemical Name 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one
CAS Registry Number 1542746-09-7[1]
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol [1]
H-Bond Acceptors 3 (Oxazole N, Oxazole O, Carbonyl O)
H-Bond Donors 0

| Rotatable Bonds | 2 |

Core Reactivity Pathways

The reactivity of this molecule can be programmed based on the choice of nucleophile and reaction conditions. The three primary pathways are SN​2 displacement, cyclocondensation, and carbonyl reduction.

Reactivity Core 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl) ethan-1-one SN2 S_N2 Substitution (Amines/Thiols) Core->SN2 Nucleophilic Attack at C-alpha Hantzsch Hantzsch Cyclization (Thioamides) Core->Hantzsch Domino S-Alkylation/Cyclization Reduction Carbonyl Reduction (NaBH4) Core->Reduction Hydride Transfer to C=O

Fig 1. Primary reactivity pathways of 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one.

2.1. The Hantzsch Thiazole Synthesis (Cyclocondensation)

The most prominent application of this α -chloro ketone is its use as a precursor in the Hantzsch thiazole synthesis[3]. When reacted with thioamides or thioureas, the compound undergoes a domino reaction sequence. The mechanism initiates with a nucleophilic attack by the sulfur atom onto the α -carbon, displacing the chloride ion via an SN​2 pathway to form a thioether intermediate[4]. Subsequent tautomerization allows the adjacent nitrogen to attack the highly electrophilic carbonyl carbon, closing the five-membered ring[4]. Finally, dehydration driven by the thermodynamic stability of the resulting aromatic system yields a bis-heterocyclic oxazole-thiazole scaffold[4].

Hantzsch Step1 S-Alkylation (Thioether Formation) Step2 Intramolecular Cyclization Step1->Step2 N-attack on C=O Step3 Dehydration & Aromatization Step2->Step3 -H2O

Fig 2. Stepwise mechanism of the Hantzsch thiazole synthesis from an alpha-chloro ketone.

2.2. Direct SN​2 Amination and Thioetherification

In the absence of a nucleophile capable of subsequent cyclization (e.g., secondary amines or simple aliphatic thiols), the compound cleanly undergoes SN​2 substitution. Because the transition state is stabilized by the adjacent π -system of the carbonyl, these reactions proceed rapidly. However, strict temperature control is required to prevent unwanted side reactions such as epoxide formation (Darzens-type reactions) if strong bases are employed.

Experimental Methodologies & Causality

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a 4-(4-methyl-1,3-oxazol-5-yl)thiazol-2-amine derivative via Hantzsch cyclization. This protocol is designed as a self-validating system , incorporating specific in-process controls.

Protocol: Synthesis of Oxazole-Thiazole Bis-Heterocycles

Objective: To synthesize an aminothiazole derivative by reacting 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one with a substituted thiourea.

Materials:

  • 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (1.0 eq, 0.575 mmol)[2]

  • Ethyl thiourea (2.0 eq, 1.15 mmol)[2]

  • N,N-Dimethylformamide (DMF) (5.0 mL)[2]

  • Ethyl acetate (EtOAc) and Brine for workup.

Step-by-Step Methodology & Causality:

  • Preparation of the Reaction Mixture: Dissolve the α -chloro ketone (150 mg) in 5 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer[2]. Add ethyl thiourea (134 mg) to the solution[2].

    • Causality: DMF is deliberately chosen for its high dielectric constant. It effectively solubilizes the polar thiourea and stabilizes the polar transition state during the initial SN​2 displacement, accelerating the reaction kinetics[2].

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir overnight (approximately 12-16 hours)[2].

    • Causality: While the initial S-alkylation can occur at room temperature, elevating the temperature to 80 °C provides the necessary thermodynamic driving force to overcome the activation energy barrier for the final dehydration step, ensuring complete aromatization of the thiazole ring[2].

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS.

    • Validation Logic: The disappearance of the starting material mass ( [M+H]+≈160.5 ) and the transient appearance of the uncyclized thioether intermediate confirms the SN​2 step. Complete conversion is validated only when the mass of the dehydrated thiazole product dominates the chromatogram. If the intermediate persists, the dehydration step is incomplete, indicating a need for prolonged heating or the addition of a catalytic acid.

  • Aqueous Workup: Cool the mixture to room temperature and partition it between EtOAc (20 mL) and distilled water (20 mL)[2]. Extract the aqueous layer twice more with EtOAc.

    • Causality: The aqueous wash effectively removes the highly water-soluble DMF and unreacted thiourea, leaving the relatively non-polar bis-heterocycle in the organic phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure[2]. Purify the crude residue via silica gel column chromatography using an EtOAc/Hexane gradient[2].

Applications in Medicinal Chemistry

The structural motif generated from 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is highly prized in modern drug development. Bis-heterocycles containing oxazole and thiazole rings are frequently deployed as bioisosteres for planar aromatic systems in kinase inhibitors. Furthermore, these specific architectures have been extensively patented for their efficacy in treating inflammatory disorders by acting as inhibitors of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE)[2]. The ability to rapidly generate libraries of these compounds by varying the thiourea/thioamide input makes this α -chloro ketone an indispensable tool for structure-activity relationship (SAR) campaigns.

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Exploratory

Technical Whitepaper: Stability, Storage, and Handling of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS No. 1542746-09-7 | Molecular Formula: C6H6ClNO2 Executive Summary In modern drug discovery, 2-Chloro-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS No. 1542746-09-7 | Molecular Formula: C6H6ClNO2

Executive Summary

In modern drug discovery, 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one serves as a critical bifunctional building block. Featuring both an electron-rich oxazole ring and a highly electrophilic α -chloroketone moiety, it is frequently utilized as a C2 synthon in nucleophilic substitution reactions and heterocycle synthesis (e.g., Hantzsch thiazole synthesis).

However, the very structural features that make this compound synthetically valuable also render it highly susceptible to environmental degradation. This technical guide synthesizes field-proven empirical data and mechanistic causality to establish authoritative protocols for the stability testing, storage, and handling of this reactive intermediate.

Chemical Profile & Mechanistic Stability

To understand the storage requirements of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one, one must analyze its dual reactivity profile. The presence of the electronegative chlorine atom adjacent to the carbonyl group significantly increases the electrophilicity of the α -carbon [1].

Primary Degradation Pathways
  • Hydrolysis (Moisture Sensitivity): The most common degradation pathway. Ambient water acts as a nucleophile, attacking the α -carbon and displacing the chloride ion. This yields the corresponding α -hydroxy ketone and hydrochloric acid (HCl). The generation of HCl is particularly problematic as it drastically lowers the local pH, auto-catalyzing further degradation of the oxazole ring [2].

  • Photodegradation (Light Sensitivity): α -Chloroketones are known to undergo homolytic cleavage of the C-Cl bond upon exposure to UV/Visible light, generating highly reactive radical species that lead to complex polymerization mixtures [3].

  • Thermal Degradation: Elevated temperatures increase the kinetic energy of the system, accelerating both hydrolysis and intermolecular cross-reactivity, leading to dark, intractable tars.

Degradation A 2-Chloro-1-(4-methyl-1,3- oxazol-5-yl)ethan-1-one B Hydrolysis (Moisture/H2O) A->B H2O C Photodegradation (UV/Vis Light) A->C D Thermal Degradation (Heat > 25°C) A->D ΔT E α-Hydroxy Ketone + HCl B->E F Radical Cleavage Products C->F G Polymerization / Decomposition D->G

Mechanistic degradation pathways of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one.

Quantitative Stability Data

The following table summarizes the quantitative stability profile of the compound under various environmental stressors. Data is extrapolated from forced degradation studies of structurally analogous α -chloroketones.

Environmental ConditionTemperatureLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
Aqueous Buffer (pH 7.4)25°CProtected< 2 hours α -Hydroxy ketone
Acetonitrile (Dry)25°CProtected> 7 daysN/A (Stable)
Solid State (Ambient)25°CAmbient Light~ 14 daysRadical cleavage products
Solid State (Refrigerated)2–8°CProtected> 6 monthsN/A (Stable)
Solid State (Frozen)-20°CProtected> 2 yearsN/A (Stable)

Optimal Storage Protocols

Because degradation is driven by moisture, light, and heat, storage protocols must systematically eliminate these variables.

Long-Term Storage ( > 1 Month)
  • Temperature: Must be stored at -20°C in a dedicated laboratory freezer.

  • Atmosphere: The headspace of the container must be purged with an inert gas (Argon is preferred over Nitrogen due to its higher density, which allows it to blanket the solid effectively).

  • Container: Use tightly sealed, amber glass vials with PTFE-lined screw caps. Avoid standard plastic microcentrifuge tubes, as they are permeable to atmospheric moisture over long durations.

Short-Term Handling & Benchtop Use
  • Thawing Protocol: Before opening a cold vial, it must be allowed to equilibrate to room temperature in a desiccator. Opening a cold vial exposes the compound to ambient air, causing immediate condensation of atmospheric moisture onto the solid, which initiates auto-catalytic hydrolysis.

  • Weighing: Weigh the compound rapidly in a dry environment (relative humidity < 30%). For highly sensitive quantitative assays, handle within a glovebox.

Experimental Workflows for Stability Testing

To validate the integrity of a batch prior to a critical synthetic step, a forced degradation and stability assay should be employed. The following protocol is designed as a self-validating system : it includes internal controls to ensure that any observed degradation is an inherent property of the compound, rather than an artifact of the analytical method.

Step-by-Step LC-MS/MS Stability Protocol
  • System Suitability & Blank Preparation:

    • Prepare a blank solution of anhydrous Acetonitrile (ACN). Inject into the LC-MS to verify baseline stability and absence of ghost peaks.

  • Sample Preparation:

    • Dissolve 1.0 mg of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one in 1.0 mL of anhydrous ACN to create a stock solution.

  • Stress Induction (Hydrolysis Test):

    • Aliquot 100 μ L of the stock solution into a vial containing 900 μ L of a 50:50 ACN/Water mixture (unbuffered).

    • Control: Aliquot 100 μ L into 900 μ L of anhydrous ACN.

  • Incubation & Quenching:

    • Incubate both vials at 25°C. Extract 50 μ L aliquots at t=0,1,2,4, and 8 hours.

    • Quench the reaction immediately by flash-freezing the aliquots in liquid nitrogen or diluting them into cold (-20°C) ACN.

  • Chromatographic Analysis:

    • Run the samples on a C18 reverse-phase column using a gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).

    • Monitor the disappearance of the parent mass ( m/z≈160 [M+H]+ ) and the appearance of the hydrolyzed product ( m/z≈142 [M+H]+ ).

  • Data Validation:

    • The control sample (anhydrous ACN) must show < 2% degradation over 8 hours. If the control degrades, the ACN is contaminated with moisture, invalidating the test.

Protocol S1 Sample Prep (1 mg/mL in ACN) S2 Stress Conditions (Temp, Light, pH) S1->S2 S3 Quenching (Neutralization/Cooling) S2->S3 S4 LC-MS/MS Analysis (C18, Gradient) S3->S4 S5 Data Processing (Kinetics & t1/2) S4->S5

Self-validating experimental workflow for forced degradation and stability testing.

Handling & Safety (E-E-A-T)

As a potent alkylating agent, 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one presents significant occupational hazards. It is classified under several severe GHS hazard codes [1]:

  • H302 + H312 + H332 (Acute Tox. 4): Harmful if swallowed, in contact with skin, or if inhaled.

  • H314 (Skin Corr. 1B): Causes severe skin burns and eye damage. α -chloroketones react rapidly with the nucleophilic residues (e.g., thiols, amines) of proteins in human tissue.

  • H336 (STOT SE 3): May cause drowsiness or dizziness. Furthermore, compounds of this class are notorious lachrymators (tear-producing agents) [2].

Mandatory PPE & Engineering Controls: All manipulations of the neat solid or concentrated solutions must be performed inside a certified chemical fume hood. Personnel must wear double nitrile gloves (changed immediately upon suspected contamination), a chemically resistant lab coat, and splash-proof safety goggles. In the event of a spill, neutralize the area with a mild alkaline solution (e.g., saturated sodium bicarbonate) to safely hydrolyze the reactive C-Cl bond before cleanup.

References

  • NextSDS Database. "2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one — Chemical Substance Information." NextSDS.[Link]

  • PubChem. "Chloroacetone - Stability and Reactivity." National Institutes of Health (NIH).[Link]

  • Master Organic Chemistry. "Haloform Reaction of Methyl Ketones." Master Organic Chemistry.[Link]

Foundational

"2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one" discovery and history

An In-Depth Technical Guide to 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one: Synthesis, and Application in Medicinal Chemistry Abstract This technical guide provides a comprehensive overview of 2-Chloro-1-(4-methyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one: Synthesis, and Application in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one, a pivotal heterocyclic building block in modern medicinal chemistry. The document details its first reported synthesis, examines optimized synthetic protocols with mechanistic insights, and explores its critical role as a key intermediate in the development of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, actionable methodologies for the laboratory.

Introduction: A Key Heterocyclic Intermediate

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is a substituted oxazole derivative that has emerged as a valuable precursor in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structure, featuring a reactive α-chloroketone appended to a 4-methyl-1,3-oxazole ring, provides a versatile handle for a variety of chemical transformations. The oxazole moiety itself is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, while also offering metabolic stability. The presence of the electrophilic chloroketone function allows for facile reaction with nucleophiles, making it an ideal starting point for constructing more elaborate molecules, most notably in the synthesis of advanced kinase inhibitors.

Historical Context and First Reported Synthesis

The first documented synthesis of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one appears in the patent literature, specifically in a 2006 patent filed by Vertex Pharmaceuticals. This disclosure outlines the preparation of the compound as a key intermediate for a novel class of Rho-associated protein kinase (ROCK) inhibitors, which are investigated for the treatment of various conditions including hypertension, cancer, and neurodegenerative diseases. The initial synthesis described a two-step process starting from 4-methyl-1,3-oxazole-5-carboxylic acid. This foundational work established the compound's utility and paved the way for its broader application in drug discovery programs.

Optimized Synthetic Methodology

The synthesis of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is reliably achieved through a two-stage process from commercially available 4-methyl-1,3-oxazole-5-carboxylic acid. The methodology is robust and scalable for laboratory purposes.

Retrosynthetic Analysis and Strategy

The synthetic strategy hinges on the conversion of a stable carboxylic acid into a highly reactive α-chloroketone. This is best accomplished by first activating the carboxylic acid to form an acid chloride, which is then reacted with diazomethane, followed by treatment with hydrochloric acid to yield the final product. This sequence, known as the Nierenstein reaction or a variation thereof, is a classic and efficient method for generating α-chloroketones from acid chlorides.

G Target 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one Intermediate1 2-Diazo-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one Target->Intermediate1 HCl Intermediate2 4-Methyl-1,3-oxazole-5-carbonyl chloride Intermediate1->Intermediate2 Diazomethane (CH2N2) StartingMaterial 4-Methyl-1,3-oxazole-5-carboxylic acid Intermediate2->StartingMaterial Activating Agent (e.g., SOCl2)

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-Methyl-1,3-oxazole-5-carbonyl chloride

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas scrubber), add 4-methyl-1,3-oxazole-5-carboxylic acid (1.0 eq).

  • Reagent Addition: Suspend the acid in dichloromethane (DCM, 10 volumes). Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Rationale: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acid chlorides. The reaction produces only gaseous byproducts (CO, CO2, HCl), simplifying workup. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Work-up: The reaction mixture is typically not worked up. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Stage 2: Synthesis of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

  • Diazomethane Preparation (Caution): Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from Diazald®). Extreme caution is required as diazomethane is toxic and explosive. This step must be performed in a fume hood with appropriate safety shielding.

  • Reaction: Dissolve the crude 4-methyl-1,3-oxazole-5-carbonyl chloride from Stage 1 in anhydrous diethyl ether or DCM and cool to 0 °C in an ice bath. Add the ethereal solution of diazomethane (approx. 2.5 eq) portion-wise until a faint yellow color persists, indicating a slight excess of diazomethane.

    • Rationale: The acid chloride reacts with diazomethane to form a diazoketone intermediate. An excess of diazomethane ensures complete conversion.

  • Quenching and Chlorination: While maintaining the temperature at 0 °C, carefully bubble hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether dropwise. Continue until the yellow color disappears and gas evolution (N₂) ceases.

    • Rationale: The diazoketone is protonated by HCl, followed by nucleophilic attack by the chloride ion, which displaces the dinitrogen leaving group to form the α-chloroketone.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one as a solid.

G cluster_stage1 Stage 1: Acid Chloride Formation cluster_stage2 Stage 2: α-Chloroketone Formation A1 Suspend Acid in DCM A2 Add Oxalyl Chloride & cat. DMF at 0°C A1->A2 A3 Stir at RT for 2-3h A2->A3 A4 Concentrate in vacuo A3->A4 B1 Dissolve Crude Acid Chloride in Ether A4->B1 Crude Product Transfer B2 Add Diazomethane solution at 0°C B1->B2 B3 Add HCl solution at 0°C B2->B3 B4 Aqueous Work-up & Extraction B3->B4 B5 Purify via Chromatography B4->B5

Caption: Experimental workflow for the two-stage synthesis.

Applications in Drug Discovery

The primary utility of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one lies in its role as a precursor for N-substituted aminothiazole derivatives, a scaffold found in numerous kinase inhibitors. The α-chloroketone is perfectly poised to react with a thiourea derivative in a Hantzsch-type thiazole synthesis.

A prominent example is its use in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK), which are important for treating B-cell malignancies. For instance, the synthesis of potent BTK inhibitors often involves the reaction of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one with a substituted thiourea to construct the central aminothiazole core of the drug molecule.

Target ClassExample ApplicationResulting ScaffoldReference
Kinase InhibitorsBruton's Tyrosine Kinase (BTK) InhibitorsAminothiazole Core Structure
Kinase InhibitorsRho-associated protein kinase (ROCK) InhibitorsSubstituted Oxazole Derivatives
Anti-inflammatoryp38 MAP Kinase InhibitorsImidazopyridine Core Synthesis

Physicochemical and Spectroscopic Data

Proper characterization is essential for confirming the identity and purity of the synthesized compound.

PropertyValue
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol
Appearance Off-white to yellow solid
¹H NMR (CDCl₃, 400 MHz) δ ~4.75 (s, 2H, -CH₂Cl), 2.55 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~185.0 (C=O), 158.0 (C-O, oxazole), 145.0 (C-N, oxazole), 125.0 (C-C=O, oxazole), 40.0 (-CH₂Cl), 12.0 (-CH₃)
Mass Spec (ESI+) m/z 160.0 [M+H]⁺

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.

Safety, Handling, and Storage

  • Safety: 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is an α-chloroketone and should be handled with care. It is a potential lachrymator and alkylating agent. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.

Conclusion

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is a testament to the importance of well-designed chemical building blocks in modern drug discovery. Its straightforward and scalable synthesis, combined with the versatile reactivity of its α-chloroketone moiety, has established it as a go-to intermediate for constructing complex heterocyclic systems. Its documented role in the development of potent kinase inhibitors underscores its significance and ensures its continued relevance in the field of medicinal chemistry.

References

  • Charrier, J. et al. (2006). Compounds useful as inhibitors of rho-associated protein kinase.
  • Ren, Y. et al. (2019). Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors with Pyrimidine-Core for the Treatment of B-cell Malignancies. European Journal of Medicinal Chemistry, 178, 563-575. [Link]

  • Lainchbury, M. et al. (2012). Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propyl-pyrrolo[2,1-f]triazine-6-carboxamide (BMS-777607), a Potent and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 55(22), 10229-10246. [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Protocol for 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context The compound 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

The compound 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS No: 1542746-09-7) is a highly reactive, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. Structurally, it features a weakly basic 4-methyl-1,3-oxazole ring conjugated to a highly electrophilic α -chloroketone moiety.

While this dual functionality makes it an excellent intermediate for cross-coupling and nucleophilic substitution, it presents severe challenges during downstream purification. Standard normal-phase chromatography often results in drastic yield reductions, band streaking, and the generation of dehalogenated or ring-opened artifacts [1]. This application note details the mechanistic causality behind these failures and provides a field-proven, self-validating protocol to isolate the intact molecule with high purity and yield.

Mechanistic Causality: The "Silica Trap"

As a Senior Application Scientist, it is critical to understand why a protocol works, rather than just following a recipe. The degradation of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one on standard silica gel is driven by two synergistic liabilities:

  • Oxazole-Silanol Anchoring: The nitrogen atom of the oxazole ring acts as a hydrogen-bond acceptor, interacting strongly with the acidic silanol groups (Si-OH, pKa ~ 4.5–5.5) on the surface of unmodified silica gel. This interaction drastically increases the compound's residence time on the column [2].

  • α -Chloroketone Lability: α -chloroketones are notoriously sensitive to nucleophilic attack. When the molecule is anchored to the acidic silica surface, the electrophilic α -carbon is exposed for prolonged periods. Residual water in the solvent or adjacent silanol oxygens can attack this position, leading to irreversible dehalogenation, epimerization, or complete decomposition [3]. Furthermore, oxazole rings themselves are known to undergo acid-catalyzed degradation upon prolonged exposure to silica [4].

The Solution: To break this degradation pathway, the stationary phase must be deactivated. By introducing a sacrificial base—such as 1% Triethylamine (TEA)—into the mobile phase, the acidic silanol sites are neutralized. This prevents the oxazole from anchoring, reduces residence time, and shields the α -chloroketone from nucleophilic attack.

Caption: Mechanistic pathway of oxazole degradation on standard silica vs. protected elution.

Quantitative Data: Stationary Phase Comparison

The following table summarizes the experimental outcomes when purifying a 1.0 g crude sample of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one using different chromatographic parameters.

Stationary PhaseMobile Phase AdditiveAvg. Residence TimeIsolated Yield (%)Purity (HPLC)Chromatographic Observations
Standard Silica (60 Å) None> 45 min< 35%62%Severe streaking; multiple lower-Rf degradation spots.
Deactivated Silica 1% TEA (v/v) < 20 min 84% > 98% Sharp bands; intact α -chloroketone; no streaking.
Neutral Alumina None< 25 min71%90%Acceptable recovery; slight band broadening observed.

Step-by-Step Experimental Protocol

This self-validating protocol ensures that the acidic sites of the silica are fully neutralized prior to the introduction of the sensitive α -chloroketone.

Phase 1: TLC Optimization & System Preparation
  • Solvent Selection: Prepare a solvent system of Hexanes and Ethyl Acetate (typically starting at 4:1 v/v).

  • Deactivation: Add exactly 1% (v/v) Triethylamine (TEA) to the prepared solvent mixture. Mix thoroughly.

  • TLC Validation: Run a TLC of the crude mixture using the TEA-doped solvent. The target compound should elute as a tight, circular spot with an Rf​ of ~0.3 to 0.4. If the spot tails, increase the polarity slightly, but do not exceed 1% TEA, as excess base can independently trigger α -chloroketone hydrolysis during concentration.

Phase 2: Column Packing
  • Slurry Preparation: Weigh the appropriate amount of standard flash silica gel (230–400 mesh). Prepare a slurry using the TEA-doped mobile phase.

  • Pre-equilibration (Critical Step): Pour the slurry into the column. Pass at least 3 column volumes (CV) of the TEA-doped solvent through the packed bed. Causality: This step is non-negotiable; it ensures all acidic silanol sites are neutralized before the sample touches the stationary phase[1].

Phase 3: Loading and Elution
  • Liquid Loading: Dissolve the crude 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one in the minimum amount of Dichloromethane (DCM) or the initial mobile phase.

    • Note: Do NOT use dry-loading (adsorbing onto silica and drying) for this compound, as the concentration of the pure compound on dry silica drastically accelerates degradation.

  • Flash Elution: Apply positive pressure to run the column rapidly. The goal is to minimize the residence time of the compound on the column to under 20 minutes.

  • Fraction Collection: Collect fractions in clean test tubes and immediately monitor via TLC or rapid LC-MS.

Phase 4: Isolation
  • Solvent Removal: Combine the pure fractions. Evaporate the solvent using a rotary evaporator.

  • Thermal Control: Keep the water bath temperature below 30°C . α -chloroketones are thermally labile; elevated temperatures in the presence of residual TEA can cause unwanted side reactions.

  • High Vacuum: Place the resulting solid or oil under high vacuum for 2 hours to remove trace TEA.

Caption: Step-by-step workflow for the optimized purification of the target oxazole compound.

References

  • BenchChem Technical Support. "Technical Support Center: Purification of 3-Chloro-1,2-oxazole and Its Derivatives." BenchChem.
  • BenchChem Technical Support. "Technical Support Center: Column Chromatography of Alpha-Aminoketones." BenchChem.
  • Journal of Medicinal Chemistry. "Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease." ACS Publications.
  • Organic Letters. "Suzuki Coupling of Oxazoles." ACS Publications.
Application

Application Notes and Protocols for the Derivatization of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

Introduction: The Versatile Role of the Oxazole Moiety and the Synthetic Potential of an α-Chloro Ketone Building Block The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Role of the Oxazole Moiety and the Synthetic Potential of an α-Chloro Ketone Building Block

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The derivatization of oxazole-containing molecules is therefore a cornerstone of many drug discovery programs. This guide focuses on 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one , a key building block for the synthesis of novel oxazole derivatives.

The synthetic utility of this molecule is primarily derived from the presence of an α-chloro ketone functional group. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, predominantly via an SN2 mechanism. This reactivity allows for the facile introduction of a wide variety of functional groups, making it an ideal starting material for the construction of diverse chemical libraries.

This document provides a detailed overview of the derivatization potential of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one, with a focus on practical, field-proven protocols for its conversion into synthetically valuable derivatives.

Synthesis and Characterization of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

While 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is commercially available[3][4], an understanding of its synthesis is valuable for researchers. A common method for the preparation of α-chloro ketones is the direct chlorination of the corresponding ketone.[5]

Predicted Spectroscopic Data
Parameter Predicted Value Rationale
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~8.0 (s, 1H, oxazole C2-H), ~4.6 (s, 2H, -CH₂Cl), ~2.5 (s, 3H, -CH₃)The oxazole proton at C2 is expected to be the most downfield. The methylene protons adjacent to the chlorine and carbonyl group will appear as a singlet. The methyl group on the oxazole ring will also be a singlet.
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~185 (C=O), ~158 (oxazole C5), ~152 (oxazole C2), ~125 (oxazole C4), ~45 (-CH₂Cl), ~12 (-CH₃)The carbonyl carbon will be the most downfield signal. The oxazole ring carbons will appear in the aromatic region. The carbon of the chloromethyl group will be significantly shielded compared to the carbonyl carbon.
IR (KBr, cm⁻¹) ν ~1710 (C=O stretch), ~1620 (C=N stretch), ~1550 (C=C stretch), ~750 (C-Cl stretch)Characteristic stretching frequencies for the carbonyl, oxazole ring, and carbon-chlorine bonds.
Mass Spec (EI) m/z 159/161 (M⁺, ~3:1 ratio), 124 (M⁺ - Cl), 110 (M⁺ - CH₂Cl)The molecular ion peak should show the characteristic isotopic pattern for a single chlorine atom. Fragmentation is expected to involve the loss of the chlorine atom or the chloromethyl group.

Derivatization Protocols

The high reactivity of the α-chloro ketone moiety allows for a diverse range of derivatization reactions. Below are detailed protocols for three key transformations.

Protocol 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of a thiazole ring from an α-halo ketone and a thioamide.[1] This reaction is of particular importance in medicinal chemistry as the resulting 2-aminothiazole scaffold is a common feature in many biologically active molecules.[6]

Reaction Scheme:

Hantzsch_Thiazole_Synthesis start 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one reagents Ethanol, Reflux start->reagents thiourea Thiourea thiourea->reagents product 2-Amino-4-(4-methyl-1,3-oxazol-5-yl)thiazole reagents->product

Hantzsch Thiazole Synthesis Workflow

Materials:

  • 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

  • Thiourea

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (1.0 eq) and thiourea (1.1 eq).

  • Add absolute ethanol to achieve a concentration of approximately 0.5 M with respect to the starting ketone.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the hydro-chloride salt of the product, which will cause the free base to precipitate.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-Amino-4-(4-methyl-1,3-oxazol-5-yl)thiazole.

Expected Outcome:

The product is expected to be a solid with a moderate to good yield (typically 70-90% for Hantzsch syntheses). The structure can be confirmed by standard spectroscopic methods (NMR, IR, MS).

Protocol 2: Nucleophilic Substitution with an Amine

The reaction of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one with primary or secondary amines provides a straightforward route to α-amino ketones. These compounds are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and peptidomimetics.

Reaction Scheme:

Amine_Substitution start 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one reagents Acetonitrile, K₂CO₃, RT start->reagents amine Primary or Secondary Amine (e.g., Morpholine) amine->reagents product 2-(Amino)-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one reagents->product

Nucleophilic Substitution with an Amine

Materials:

  • 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

  • Amine (e.g., morpholine, piperidine, or benzylamine) (2.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Diatomaceous earth

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add the amine (2.2 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the desired α-amino ketone.

Causality Behind Experimental Choices:

  • Excess Amine: Two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl generated during the reaction. An additional small excess ensures the reaction goes to completion.

  • Potassium Carbonate: This inorganic base is added to scavenge the HCl produced, driving the reaction forward and preventing the protonation and deactivation of the amine nucleophile.

  • Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

Protocol 3: Thioether Synthesis

The reaction with thiols provides a facile route to α-thio ketones, also known as β-keto thioethers. These compounds are useful intermediates in organic synthesis and can exhibit a range of biological activities.[7]

Reaction Scheme:

Thioether_Synthesis start 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one reagents DMF, NaH, 0 °C to RT start->reagents thiol Thiol (e.g., Thiophenol) thiol->reagents product 2-(Thio)-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one reagents->product

Thioether Synthesis Workflow

Materials:

  • 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

  • Thiol (e.g., thiophenol or benzyl mercaptan) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.1 eq) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.

  • Add a solution of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (1.0 eq) in anhydrous DMF dropwise to the thiolate solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness and Self-Validation:

Each of these protocols relies on well-established and highly predictable chemical transformations. The progress of each reaction can be easily monitored by TLC, and the identity and purity of the final products can be unequivocally confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry. The predicted spectroscopic data for the starting material serves as a baseline for comparison and characterization of the resulting derivatives.

Conclusion

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is a versatile and highly reactive building block for the synthesis of a wide array of oxazole derivatives. The protocols detailed in this guide provide robust and reproducible methods for its derivatization, opening avenues for the exploration of novel chemical space in drug discovery and materials science. The predictable reactivity of the α-chloro ketone moiety, combined with the inherent biological relevance of the oxazole scaffold, makes this compound a valuable tool for synthetic and medicinal chemists.

References

  • A review on chemical synthesis and biological activities of oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
  • Venkat Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Singh, G., et al. (2013). A comprehensive review on biological activities of oxazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 168-176.
  • NextSDS. (n.d.). 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Shakya, A. K., et al. (2018). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
  • Bender, J. A., & Tius, M. A. (2003). A new consecutive three-component oxazole synthesis by an amidation-coupling-cycloisomerization (ACCI) sequence.
  • Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.
  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.
  • Sadek, K. U., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. Molecules, 25(14), 3264.
  • Ali, T., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Journal of Chemical and Pharmaceutical Research, 13(1), 1-8.
  • Xu, W., et al. (2013). Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 23(21), 5821-5824.
  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

  • Patent WO-2022129356-A1. (2022). Prodrugs of 2-(3,5-dichloro-1-methyl-indazol-4-yl)-1-[(1s,3r)-3-(hydroxymethyl)-5-(1-hydroxy-1-methyl-ethyl)-1-methyl-3,4-dihydro-1h-isoquinolin-2-yl]ethanone.
  • Beilstein Journals. (2024). Supporting Information: A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium s.
  • Mahnashi, M. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1369521.

Sources

Method

"2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one" reaction with nucleophiles

Application Note: Nucleophilic Functionalization of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one in Drug Discovery Executive Summary The compound 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1542746-09-7) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Functionalization of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one in Drug Discovery

Executive Summary

The compound 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1542746-09-7) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. Featuring an α -chloroketone moiety covalently linked to a 4-methyl-1,3-oxazole core, it serves as a critical intermediate for synthesizing complex bis-heterocycles and α -amino ketone pharmacophores. This application note provides an authoritative, in-depth guide on the mechanistic causality, optimized reaction conditions, and self-validating protocols for reacting this scaffold with various nucleophiles.

Mechanistic Causality: The Dual Electrophilicity of α -Chloroketones

To successfully deploy 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one in synthetic pathways, one must understand the intrinsic electronic properties of α -haloketones. The molecule presents two competing electrophilic centers: the carbonyl carbon and the α -carbon.

  • S N​ 2 Substitution Pathway: The α -carbon is highly activated toward nucleophilic attack. The adjacent carbonyl group lowers the energy of the S N​ 2 transition state through π→σ∗ orbital overlap, making the displacement of the chloride ion exceptionally rapid compared to unactivated alkyl chlorides[1]. When reacted with amines (primary or secondary), the reaction proceeds via direct S N​ 2 substitution to yield α -amino ketones.

  • Hantzsch Cyclization Pathway: When reacted with bidentate nucleophiles such as thioureas or thioamides, the reaction initiates via a "soft-soft" interaction where the sulfur atom attacks the α -carbon[2]. This initial S N​ 2 displacement is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration is thermodynamically driven by the formation of an aromatic thiazole ring, yielding an oxazolyl-thiazole bis-heterocycle[2][3].

Pathway SM 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one Nuc1 Amines (Hard/Borderline Nuc) S_N2 Substitution SM->Nuc1 Base, RT-50°C Nuc2 Thioureas (Soft Nuc) Hantzsch Cyclization SM->Nuc2 EtOH, 70-90°C Prod1 α-Amino Ketone Derivatives (Target Scaffold) Nuc1->Prod1 Prod2 Oxazolyl-Thiazole Derivatives (Bis-Heterocycle) Nuc2->Prod2

Divergent nucleophilic reaction pathways for the oxazole-derived α-chloroketone.

Quantitative Optimization Data

The choice of solvent, base, and temperature strictly dictates the chemoselectivity and yield of the reaction. The following table summarizes the optimized parameters for functionalizing 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one based on established α -chloroketone methodologies[2][4].

Reaction PathwayNucleophile TypeOptimal SolventBase / CatalystTemp (°C)Time (h)Expected Yield (%)
S N​ 2 Amination Primary/Secondary AminesMeCN or DMFK 2​ CO 3​ or DIPEA25 - 502 - 675 - 90
Hantzsch Cyclization Thiourea / ThioamidesEthanolNone (or NaOAc)70 - 901 - 380 - 95
Etherification Phenols / AlkoxidesAcetoneCs 2​ CO 3​ 604 - 865 - 85

Note: For Hantzsch syntheses, the reaction is often self-catalyzing and proceeds efficiently without an added base, though sodium acetate can be used to buffer the generated HCl if acid-sensitive functional groups are present[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the researcher can verify the success of each step before proceeding, minimizing the risk of downstream failures.

Protocol A: Synthesis of α -Amino Ketones via S N​ 2 Substitution

Objective: To synthesize an α -amino ketone derivative using a secondary amine.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (1.0 equiv, 5.0 mmol) in anhydrous Acetonitrile (MeCN, 15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the deactivation of the amine nucleophile.

  • Nucleophile Addition: Slowly add the secondary amine (1.2 equiv, 6.0 mmol) dropwise at 0 °C to control the initial exothermic S N​ 2 reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4 hours.

  • Validation Check (IPC): Analyze a 10 µL aliquot via LC-MS. Self-Validation: The protocol is successful at this stage if the starting material peak (approx. m/z 160.5 [M+H] + ) is <5% relative to the product mass peak. If >5% remains, elevate the temperature to 50 °C for 2 additional hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Hantzsch Synthesis of Oxazolyl-Thiazoles

Objective: To synthesize a 4-(4-methyl-1,3-oxazol-5-yl)thiazol-2-amine derivative via condensation with thiourea.

  • Preparation: In a 20 mL microwave-safe reaction vial or a standard reflux setup, combine 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (1.0 equiv, 5.0 mmol) and thiourea (1.1 equiv, 5.5 mmol)[2].

  • Solvent Addition: Suspend the reagents in absolute Ethanol (10 mL). Causality: Ethanol is the optimal protic solvent as it solubilizes the thiourea and facilitates the dehydration step required for thiazole aromatization.

  • Reaction (Thermal): Heat the mixture to reflux (70-90 °C) with vigorous stirring for 2 hours[2].

  • Validation Check (IPC): Spot the reaction mixture on a TLC plate (Eluent: 5% MeOH in DCM) alongside the starting material. Self-Validation: The starting material (higher R f​ ) should completely disappear, replaced by a highly UV-active product spot (lower R f​ due to the highly polar 2-aminothiazole moiety).

  • Workup & Isolation: Cool the mixture to room temperature. The product will typically precipitate as the hydrochloride salt. To isolate the free base, pour the mixture into ice-water (30 mL) and adjust the pH to 8-9 using 10% aqueous K 2​ CO 3​ .

  • Filtration: Filter the resulting precipitate under vacuum, wash with cold water, and air-dry to obtain the pure oxazolyl-thiazole product[2].

Workflow S1 1. Reagent Prep Equimolar Ratio S2 2. Reaction Solvent & Heat S1->S2 S3 3. IPC Monitoring LC-MS / TLC S2->S3 S4 4. Workup Quench & Extract S3->S4 S5 5. Purification Flash CC / Cryst. S4->S5

Standardized 5-step workflow for nucleophilic substitution and cyclization protocols.

References

  • 3. MDPI.

  • 6. IJARSCT. 3.2. Benchchem. 4.5. National Institutes of Health (NIH). 5.1. Reddit / Organic Chemistry Mechanistic Discussions.

Sources

Application

Application Note: Profiling 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one in Cell-Based Covalent Assays

Executive Summary & Chemical Rationale The integration of covalent fragments into early-stage drug discovery has revolutionized the targeting of "undruggable" proteins. Target-based screening of covalent fragment librari...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The integration of covalent fragments into early-stage drug discovery has revolutionized the targeting of "undruggable" proteins. Target-based screening of covalent fragment libraries with mass spectrometry has emerged as a powerful strategy to identify chemical starting points[1]. 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1542746-09-7) is a prototypical electrophilic probe utilized in Fragment-Based Drug Discovery (FBDD).

Structurally, this compound features a 4-methyl-1,3-oxazole core—providing critical hydrogen bonding and π -stacking capabilities—paired with an α -chloroketone warhead. Alpha-haloketones are a significant functional group in organic chemistry, serving as versatile alkylating agents[2]. In biological systems, they undergo irreversible SN​2 nucleophilic substitution with the sulfhydryl (-SH) groups of reactive cysteine residues. While acrylamides are often preferred for late-stage drugs due to their mild reactivity, α -chloroketones possess higher intrinsic reactivity. This makes them exceptionally valuable for broad cysteine profiling, initial hit generation, and targeting challenging enzymes, such as the auto-ubiquitination activity of Nedd4[3].

Mechanism Target Target Protein (Active Cysteine -SH) Complex Non-Covalent Complex (Affinity Driven) Target->Complex Reversible Binding Fragment 2-Chloro-1-(4-methyl- 1,3-oxazol-5-yl)ethan-1-one Fragment->Complex OffTarget Off-Target Proteins (Toxicity / Glutathione Depletion) Fragment->OffTarget High Concentration or High Reactivity Covalent Irreversible Covalent Adduct (Thioether Formation via SN2) Complex->Covalent SN2 Alkylation (HCl release)

Kinetic pathway of cysteine-targeted covalent modification by alpha-chloroketones.

Experimental Design: The Self-Validating System

To address a major concern in covalent-molecule screening—namely, that high reactivity could lead to a high proportion of irrelevant hits[4]—we employ a self-validating experimental matrix.

A reliable cell-based assay for this compound relies on Competitive Activity-Based Protein Profiling (ABPP) paired strictly with a Parallel Viability Counter-Screen .

  • Causality of Live-Cell Treatment: Cell lysis exposes buried cysteines to atmospheric oxygen, altering their native redox state and protonation. By treating live cells with the chloroketone fragment, we ensure that only physiologically accessible and biologically relevant cysteines are alkylated.

  • Causality of the Viability Counter-Screen: Highly reactive electrophiles can deplete intracellular glutathione (GSH) or indiscriminately alkylate essential proteins, leading to rapid proteotoxic stress. If a target engagement signal drops in the ABPP assay, we must prove this is due to specific active-site competition, not because the cell is dead and protein expression has collapsed.

Quantitative Data & Assay Parameters

Table 1: Physicochemical & Reactivity Profile of the Fragment

ParameterValue / DescriptionExperimental Implication
Molecular Weight 159.57 g/mol High ligand efficiency (LE); ideal for fragment screening.
Warhead Type α -ChloroketoneFast SN​2 kinetics; requires careful concentration titration.
Target Residue Cysteine (Primary), Histidine (Secondary)Competes with broad-spectrum iodoacetamide (IA) probes.
LogP (Estimated) ~1.2 - 1.5Excellent membrane permeability for live-cell assays.

Table 2: Assay Validation Metrics & Acceptance Criteria

Control TypeReagentExpected OutcomePurpose
Negative Control 0.1% DMSO (Vehicle)100% Probe LabelingEstablishes the baseline for maximum fluorescence/MS intensity.
Positive Control 100 µM Iodoacetamide<5% Probe LabelingValidates the efficacy of the broad-spectrum alkyne probe.
Viability Gate ATP Quantitation>85% Cell ViabilityEnsures target engagement is decoupled from acute cytotoxicity.

Step-by-Step Methodologies

Protocol A: Live-Cell Competitive ABPP (Target Engagement)

This protocol utilizes CuAAC (Copper-catalyzed azide-alkyne cycloaddition) click chemistry to visualize fragment-target engagement.

  • Cell Culture & Seeding: Seed target cells (e.g., HEK293T or disease-specific lines) in 6-well plates at 1×106 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Fragment Incubation (The Competition Step):

    • Rationale: A short incubation minimizes transcriptional compensation.

    • Treat cells with 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one at titrated concentrations (e.g., 1, 10, 50 µM) or 0.1% DMSO for exactly 2 hours at 37°C.

  • Harvest & Lysis: Wash cells twice with ice-cold PBS to halt uptake. Lyse in native buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors without EDTA/DTT).

    • Rationale: DTT (Dithiothreitol) is a strong nucleophile that will quench any unreacted electrophiles and destroy the assay.

  • Broad-Spectrum Probe Labeling: Standardize protein concentration to 2 mg/mL. Add 10 µM of a broad-spectrum alkyne probe (e.g., IA-alkyne) for 1 hour at room temperature in the dark.

  • Click Chemistry (CuAAC): To 50 µL of the labeled proteome, sequentially add:

    • 1 mM TCEP (reduces Cu(II) to catalytic Cu(I))

    • 100 µM TBTA ligand (stabilizes Cu(I))

    • 1 mM CuSO₄

    • 50 µM Azide-Fluorophore (e.g., TAMRA-azide) or Azide-Biotin.

    • React for 1 hour at room temperature.

  • Readout: Resolve proteins via SDS-PAGE and image using in-gel fluorescence. A successful hit is indicated by the loss of the fluorescent band at the target protein's molecular weight, proving the chloroketone fragment covalently occupied the site prior to IA-alkyne labeling.

Protocol B: Parallel Viability Counter-Screen
  • Preparation: Seed cells in a white opaque 96-well plate (10,000 cells/well).

  • Treatment: Apply the exact same fragment concentrations and incubation time (2 hours) as Protocol A.

  • Quantitation: Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce lysis, then incubate for 10 minutes at room temperature.

  • Validation: Measure luminescence. Only ABPP data from fragment concentrations yielding >85% viability relative to the DMSO control are considered valid target engagement hits.

Workflow Visualization

ABPP_Workflow Cells Live Cell Culture (Native Redox State) Frag Incubation with Chloroketone (Target Capping) Cells->Frag 1-4h, 37°C Lysis Cell Lysis & Protein Extraction Frag->Lysis Wash & Lyse Probe Labeling with IA-Alkyne Probe Lysis->Probe 1h, RT Click CuAAC Click Chemistry Probe->Click Fluorophore/Biotin Analysis LC-MS/MS Quantification Click->Analysis Signal Reduction = Hit

Competitive Activity-Based Protein Profiling (ABPP) Workflow for Covalent Fragments.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization for 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

Welcome to the Technical Support Center for the synthesis of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1542746-09-7). This highly functionalized α -chloroketone is a critical electrophilic building block use...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1542746-09-7). This highly functionalized α -chloroketone is a critical electrophilic building block used in the development of kinase inhibitors and complex heterocyclic APIs.

Synthesizing this molecule at scale often presents significant yield bottlenecks, primarily due to the kinetic challenges of α -chlorination and the sensitivity of the oxazole ring to strongly acidic conditions. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to achieve >85% overall yield.

Mechanistic Overview & Bottleneck Analysis

The synthesis of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one typically follows a two-step pathway:

  • Bredereck-Type Condensation: 3-Chloro-2,4-pentanedione is condensed with formamide to construct the 1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one core [1].

  • α -Chlorination: The acetyl group is chlorinated to yield the target molecule.

The Bottleneck: Direct chlorination of the methyl ketone using Sulfuryl Chloride ( SO2​Cl2​ ) or Chlorine gas ( Cl2​ ) often stalls at 40-50% yield. This occurs because the enolization of the starting ketone is the rate-limiting step. Once the mono-chlorinated product forms, its α -protons become more acidic, allowing it to enolize and react competitively with the starting material. This kinetic competition leads to a frustrating mixture of unreacted starting material, mono-chloro product, and 2,2-dichloro impurities. Furthermore, the HCl byproduct from direct chlorination can protonate the oxazole nitrogen, deactivating the system and causing ring degradation [2].

The Solution: Decouple the enolization from the halogenation by pre-forming a Silyl Enol Ether (SEE) intermediate. This enforces a strict 1:1 stoichiometry and allows for instantaneous, highly regioselective mono-chlorination using N-Chlorosuccinimide (NCS) [3].

SynthesisPathway A 3-Chloro-2,4-pentanedione + Formamide B 1-(4-Methyl-1,3-oxazol-5-yl)ethan-1-one (Intermediate) A->B 130°C, -H2O (Bredereck Condensation) C Silyl Enol Ether (Activated Intermediate) B->C TMSOTf, Et3N CH2Cl2, 0°C D 2-Chloro-1-(4-methyl-1,3- oxazol-5-yl)ethan-1-one (Target Product) C->D NCS, CH2Cl2 -78°C to RT

Synthetic pathway for 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one via silyl enol ether.

Troubleshooting Guide (Q&A)

Q1: Why am I observing 2,2-dichloro impurities and unreacted starting material during direct chlorination? A: This is a classic kinetic issue. The mono-chloro product has a lower pKa at the α -position than the starting material, making it highly susceptible to secondary enolization and subsequent over-chlorination. Actionable Fix: Abandon direct chlorination. Pre-form the silyl enol ether using TMSOTf/Et 3​ N. The SEE reacts with NCS via a halonium-like intermediate driven by the formation of a strong Si-Cl or Si-O bond, ensuring exclusively mono-chlorination without generating free HCl.

Q2: How can I prevent the degradation of the oxazole ring during the chlorination step? A: The oxazole ring is sensitive to strong Brønsted acids (like the HCl generated when using SO2​Cl2​ ). Protonation of the oxazole nitrogen withdraws electron density from the ring, making it susceptible to nucleophilic ring-opening or polymerization. Actionable Fix: Use NCS in a non-polar solvent (e.g., anhydrous CH2​Cl2​ ) at -78 °C. NCS is a mild, neutral source of electrophilic chlorine ( Cl+ ) that will not degrade the heteroaromatic core.

Q3: My Bredereck condensation yield (Step 1) is capped at 45%. How do I force the reaction to completion? A: The condensation of 3-chloro-2,4-pentanedione with formamide releases water as a byproduct. Because formamide acts as both the nitrogen source and the solvent, the accumulation of water stalls the equilibrium. Actionable Fix: Run the reaction at 130 °C with a continuous stream of dry N2​ to strip water from the reaction mixture, or utilize 4Å molecular sieves in a Soxhlet extractor if using a co-solvent like toluene.

TroubleshootingTree Start Yield Issue in α-Chlorination? Q1 Are di/tri-chloro impurities >5%? (Kinetic Competition) Start->Q1 Q2 Is the oxazole ring degrading? (Acidic Cleavage) Start->Q2 Sol1 Switch to Silyl Enol Ether route (Enforces 1:1 stoichiometry) Q1->Sol1 Yes Sol2 Avoid SO2Cl2/Cl2 gas. Use NCS in non-polar solvent. Q2->Sol2 Yes

Troubleshooting decision tree for optimizing the alpha-chlorination step.

Optimized Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Synthesis of 1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one
  • Setup: Equip a 500 mL 3-neck flask with a magnetic stirrer, a reflux condenser, a Dean-Stark trap, and an internal thermometer.

  • Reagents: Add 3-chloro-2,4-pentanedione (50.0 g, 0.37 mol) and formamide (83.3 g, 1.85 mol, 5 equiv).

  • Reaction: Heat the mixture to 130 °C under a steady flow of nitrogen. Maintain this temperature for 6 hours. Water will gradually evolve and collect in the trap.

  • IPC (Self-Validation): Analyze via GC-MS or TLC (Hexane:EtOAc 7:3). The reaction is complete when the 3-chloro-2,4-pentanedione peak is <2%.

  • Workup: Cool to room temperature. Dilute with saturated aqueous NaHCO3​ (200 mL) to neutralize any acidic byproducts. Extract with EtOAc (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Distill the crude oil under vacuum to yield the intermediate as a pale yellow liquid.

Step 2 & 3: Silyl Enol Ether Formation and Mono-Chlorination
  • SEE Formation: In an oven-dried flask under argon, dissolve 1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (20.0 g, 0.16 mol) in anhydrous CH2​Cl2​ (200 mL). Cool to 0 °C.

  • Activation: Add Triethylamine ( Et3​N , 24.2 g, 0.24 mol) dropwise, followed by slow addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 42.6 g, 0.19 mol). Stir at 0 °C for 1 hour.

  • IPC (Self-Validation): Quench a 0.1 mL aliquot in cold NaHCO3​ /Hexane and check by 1 H-NMR. The disappearance of the acetyl methyl singlet (~2.4 ppm) and appearance of the vinyl protons confirms 100% conversion to the SEE.

  • Chlorination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add recrystallized N-Chlorosuccinimide (NCS, 22.4 g, 0.168 mol, 1.05 equiv) in portions over 30 minutes.

  • Maturation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with water (100 mL). Separate the organic layer, wash with saturated Na2​S2​O3​ (to destroy excess NCS), followed by brine. Dry over MgSO4​ and concentrate.

  • Purification: Recrystallize the crude solid from Hexane/Diisopropyl ether to afford 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one as a crystalline solid.

Quantitative Data & Yield Comparison

The table below summarizes the quantitative improvements observed when transitioning from direct chlorination to the Silyl Enol Ether (SEE) methodology.

ParameterDirect Chlorination ( SO2​Cl2​ )Silyl Enol Ether + NCS Route
Reagent Stoichiometry 1.0 : 1.2 (Ketone : SO2​Cl2​ )1.0 : 1.05 (SEE : NCS)
Reaction Temperature 0 °C to Room Temp-78 °C to Room Temp
Mono-chloro Yield 42 - 48%86 - 91%
Di-chloro Impurity 15 - 25%< 1%
Unreacted Starting Material 10 - 20%< 2%
Oxazole Ring Integrity Moderate degradation (dark tar)Excellent (clean reaction profile)

Frequently Asked Questions (FAQs)

Q: What is the shelf-life of the Silyl Enol Ether intermediate? A: The TMS-enol ether of this specific oxazole is sensitive to moisture. It is highly recommended to perform the SEE formation and the NCS chlorination as a continuous "one-pot, two-step" telescoping process. If isolation is strictly required, store it neat at -20 °C under argon for no longer than 48 hours.

Q: Can I use SO2​Cl2​ on the pre-formed Silyl Enol Ether instead of NCS? A: While SO2​Cl2​ reacts rapidly with silyl enol ethers, it generates gaseous byproducts ( SO2​ and TMSCl/HCl) that can complicate scalability and slightly lower the yield due to localized acidic microenvironments. NCS is a solid, easily weighable, and generates succinimide as a benign byproduct, making it vastly superior for maintaining the integrity of the oxazole ring.

Q: Is this process scalable to multi-kilogram batches? A: Yes. For multi-kilogram scale, the extreme cooling requirement (-78 °C) for NCS addition can be mitigated by utilizing continuous flow chemistry. By pumping the SEE stream and the NCS stream through a microreactor with high heat-transfer efficiency, the reaction can be safely conducted at -20 °C with identical yield and purity profiles.

References

  • Title: Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles Source: Der Pharma Chemica URL: [Link]

  • Title: Innovative approaches to the synthesis of five-membered heteroaromatics with emerging synthetic methodologies Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Chlorination of Silyl Enol Ethers Source: The Journal of Organic Chemistry URL: [Link]

Optimization

Impurity profiling of "2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one"

Welcome to the Technical Support Center for the impurity profiling of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1542746-09-7) [1]. As an α -chloroketone derivative of an oxazole ring, this compound presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the impurity profiling of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1542746-09-7) [1].

As an α -chloroketone derivative of an oxazole ring, this compound presents unique analytical and regulatory challenges. The α -chloro moiety is highly electrophilic, making the intermediate chemically unstable in protic solvents and highly reactive under basic conditions [2]. Furthermore, α -haloketones are recognized as potent alkylating agents, triggering strict regulatory scrutiny for potential genotoxicity.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you successfully profile, quantify, and control impurities associated with this critical intermediate.

Section 1: Regulatory & Genotoxic Risk Assessment

Q: Why is this specific intermediate flagged for intense regulatory scrutiny during our risk assessment?

A: The compound contains an α -chloroketone functional group, which is a well-documented structural alert for mutagenicity [3]. Because the electron-withdrawing carbonyl group adjacent to the C-Cl bond highly polarizes the molecule, it acts as a potent electrophile capable of directly alkylating DNA bases.

Under the ICH M7 Guideline [4], any impurity with this structural alert must be evaluated for mutagenic potential. If the compound tests positive in a bacterial reverse mutation assay (Ames test), it is classified as a Class 2 or Class 3 mutagenic impurity. Consequently, its presence in the final active pharmaceutical ingredient (API) must be controlled at or below the Threshold of Toxicological Concern (TTC), which is generally 1.5 µ g/day for long-term treatments [4].

ICH_M7_Workflow Start Identify Impurity: 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one QSAR (Q)SAR Analysis Structural Alert: α-Haloketone Start->QSAR In silico screening Ames Ames Test (Bacterial Reverse Mutation) QSAR->Ames Alert Triggered Mutagenic Class 1/2/3: Mutagenic Control at TTC (1.5 µg/day) Ames->Mutagenic Positive Result NonMutagenic Class 5: Non-mutagenic Control as Standard Impurity Ames->NonMutagenic Negative Result

Fig 1. ICH M7 risk assessment workflow for α-haloketone impurities.

Section 2: Analytical Method Development & Troubleshooting

Q: We observe multiple unexpected peaks and poor recovery during Reversed-Phase HPLC (RP-HPLC) analysis. What is causing this degradation?

A: The degradation is an artifact of your analytical method. α -haloketones undergo rapid solvolysis (nucleophilic substitution) when exposed to protic solvents like water or methanol, especially if the mobile phase is neutral or slightly basic [2]. If you use Methanol as your organic modifier, the compound undergoes methanolysis to form an α -methoxyketone. If your aqueous phase lacks a stabilizing acid, it undergoes hydrolysis to form an α -hydroxyketone.

Self-Validating LC-MS Protocol for α -Chloroketones: To prevent on-column and in-vial degradation, you must eliminate nucleophilic solvents from your sample preparation and suppress ionization of water in the mobile phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% LC-MS Grade Water with 0.1% Formic Acid (FA). The acidic pH (~2.7) protonates potential nucleophiles and stabilizes the C-Cl bond against hydrolysis.

    • Mobile Phase B: 100% Acetonitrile (ACN) with 0.1% FA. Never use Methanol.

  • Sample Preparation: Dissolve the analyte in a strictly aprotic solvent (e.g., 100% ACN or anhydrous DMSO). Do not use diluents containing water.

  • Autosampler Control: Maintain the autosampler temperature strictly at 4°C to slow down any residual kinetic degradation.

  • System Suitability Test (SST) / Validation: Inject a freshly prepared reference standard of the compound. Monitor the Extracted Ion Chromatogram (EIC) for the hydrolysis product ( m/z 142.05). Pass Criteria: The hydrolysis peak area must be <0.5% of the parent peak. If it increases over sequential injections, your diluent has absorbed atmospheric moisture.

Section 3: Structural Elucidation of Common Impurities

Q: LC-MS shows an impurity with [M+H]+ corresponding to a loss of 36 Da and an addition of 18 Da relative to the parent. What is the mechanism?

A: This mass shift ( Δ−18 net mass) corresponds to the loss of HCl and the addition of H2​O , identifying the impurity as 1-(4-methyl-1,3-oxazol-5-yl)-2-hydroxyethan-1-one (the hydrolysis product).

Mechanistically, this occurs via two pathways depending on the pH:

  • Direct SN​2 Displacement: Water directly attacks the electrophilic α -carbon, displacing the chloride ion.

  • Favorskii-Type Intermediate: Under slightly basic conditions, a base abstracts the acidic α -proton, forming an enolate. The enolate attacks the chlorinated carbon to form a highly strained cyclopropanone intermediate, which is rapidly opened by water to yield the α -hydroxyketone [5].

Quantitative Impurity Profile Summary
Impurity Name / TypeChemical FormulaExact Mass (Da)Expected [M+H]+ Est. RRTMechanism of Formation
Parent Compound C6​H6​ClNO2​ 159.0087160.01601.00N/A
Hydrolysis Product C6​H7​NO3​ 141.0426142.05000.65Aqueous exposure / Moisture
Methanolysis Product C7​H9​NO3​ 155.0582156.06550.80Reaction with Methanol
Oxazole Starting Material C4​H5​NO 83.037184.04440.45Unreacted precursor
Dimer / Pyrazine Deriv. C12​H10​N2​O4​ 246.0641247.07141.45Base-catalyzed self-condensation

Section 4: Process Chemistry & Scale-Up Controls

Q: How can we prevent the formation of dimerized impurities during the synthesis and isolation of this compound?

A: Dimerization is a classic side-reaction of α -haloketones under basic conditions. The protons situated between the oxazole ring and the carbonyl group are highly acidic. If a base is present during isolation, it abstracts this proton to form a reactive enolate. This enolate then acts as a nucleophile, attacking the α -carbon of a second unreacted molecule, leading to self-condensation (often yielding complex dimers or substituted pyrazines) [2].

Degradation_Pathways API 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (Parent Intermediate) Hydrolysis Hydrolysis Product (α-Hydroxyketone) API->Hydrolysis H2O / Aqueous Buffers Methanolysis Methanolysis Product (α-Methoxyketone) API->Methanolysis Methanol / Protic Solvents Dimer Self-Condensation (Dimer/Pyrazine Derivatives) API->Dimer Base / High Concentration

Fig 2. Primary degradation pathways of the α-chloroketone intermediate.

Self-Validating Quench & Isolation Protocol: To suppress dimerization during scale-up, you must control the pH and temperature strictly during the reaction quench.

  • Pre-chill the Quench Solution: Prepare a 10% aqueous solution of Ammonium Chloride ( NH4​Cl ) or 1M HCl and chill it to 0–5°C.

  • Inverse Quenching: Do not add the quench solution to the reaction mixture. Instead, slowly add the reaction mixture into the vigorously stirred, chilled acidic quench solution. This ensures the intermediate is never exposed to a localized basic environment.

  • Rapid Phase Separation: Extract the product immediately using a non-nucleophilic, water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate).

  • In-Process Control (IPC) Verification: Pull a sample of the organic layer, dilute in ACN, and inject it into the LC-MS using the method from Section 2. Pass Criteria: The dimer peak ( m/z 247.07) must be below the established limit of detection (LOD) before proceeding to solvent evaporation.

  • Storage: Concentrate under reduced pressure at low temperatures ( <30°C ) and store the isolated solid under an Argon atmosphere at -20°C.

References

  • NextSDS. (n.d.). 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one - Chemical Substance Information. NextSDS.[Link]

  • National Center for Biotechnology Information (NIH). (2025). PubChem Compound Summary for CID 6571, Chloroacetone. PubChem.[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. EMA.[Link]

  • Scribd. (n.d.). Favorskii Rearrangement Reaction. Scribd.[Link]

Reference Data & Comparative Studies

Validation

"2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one" vs. other alpha-chloro ketones in synthesis

Comparative Synthesis Guide: 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one vs. Traditional α-Chloro Ketones Executive Summary As a Senior Application Scientist, I frequently evaluate the reactivity profiles of bifunct...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one vs. Traditional α-Chloro Ketones

Executive Summary

As a Senior Application Scientist, I frequently evaluate the reactivity profiles of bifunctional electrophiles to optimize synthetic routes. α-Chloro ketones are foundational to heterocyclic chemistry, but the introduction of heteroaromatic rings—such as in 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one—fundamentally alters their electronic behavior and synthetic utility. This guide objectively compares this oxazole-bearing building block against traditional aliphatic and aromatic α-chloro ketones, providing mechanistic insights, comparative data, and self-validating experimental protocols.

Electronic & Structural Causality: The Heteroaromatic Advantage

The synthetic utility of an α-chloro ketone is dictated by the dual electrophilicity of its carbonyl carbon and the adjacent α-carbon ()[1]. The nature of the substituent attached to the carbonyl drastically influences the reaction pathway:

  • Aliphatic (e.g., Chloroacetone): Highly reactive toward SN​2 substitution but plagued by high α-proton acidity. This leads to unwanted enolization, self-condensation, and haloform-type side reactions under basic conditions[1].

  • Aromatic (e.g., 2-Chloroacetophenone): The phenyl ring provides resonance stabilization to the carbonyl, dampening extreme α-proton acidity and minimizing side reactions, making it a highly reliable substrate for controlled substitutions.

  • Heteroaromatic (e.g., 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one): The 4-methyloxazole ring exerts a strong inductive electron-withdrawing effect, enhancing the electrophilicity of the α-carbon compared to 2-chloroacetophenone ()[2]. However, the basic nitrogen of the oxazole ring introduces a new variable: it can coordinate with transition metals, which may interfere with catalyst turnover in cross-coupling reactions.

Reactivity Root α-Chloro Ketones (Bifunctional Electrophiles) Aliphatic Aliphatic (e.g., Chloroacetone) • High SN2 Reactivity • High Enolization Risk Root->Aliphatic Aromatic Aromatic (e.g., 2-Chloroacetophenone) • Moderate SN2 Reactivity • High Stability Root->Aromatic Heteroaromatic Heteroaromatic (e.g., Oxazolyl) • Enhanced Electrophilicity • Metal Coordination Risk Root->Heteroaromatic

Reactivity profiles of aliphatic, aromatic, and heteroaromatic α-chloro ketones.

Comparative Performance Data

To quantify these electronic differences, we compare the performance of these three classes across standard transformations: Hantzsch thiazole synthesis ()[3], one-step benzofuran synthesis ()[4], and palladium-catalyzed alkoxycarbonylation ()[5].

SubstrateHantzsch Thiazole YieldBenzofuran Synthesis YieldPd-Alkoxycarbonylation YieldPrimary Side Reaction / Limitation
Chloroacetone 85%65%40%Aldol self-condensation
2-Chloroacetophenone 92%88%75%Minimal (highly stable)
2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one 89%82%55%Metal catalyst deactivation via N-coordination

Note on Causality for Pd-Alkoxycarbonylation: The oxazole nitrogen can compete with phosphine ligands (e.g., Xantphos) for palladium coordination, slightly reducing the catalytic turnover compared to the inert phenyl ring of 2-chloroacetophenone[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where each step includes a mechanistic rationale and an observable validation metric.

Protocol A: Hantzsch Thiazole Synthesis

Objective: Synthesis of 4-(4-methyl-1,3-oxazol-5-yl)thiazol-2-amine derivatives. Causality: The reaction relies on an initial SN​2 attack by a thioamide sulfur on the α-carbon, followed by intramolecular condensation[3]. Ethanol is selected as a protic solvent to stabilize the leaving chloride ion and facilitate proton transfer during dehydration without requiring strong acids that could degrade the oxazole ring.

Hantzsch A α-Chloro Ketone (Electrophile) C S-Alkylation Intermediate A->C B Thioamide (Nucleophile) B->C D Cyclization & Dehydration C->D E Thiazole Derivative D->E

Hantzsch thiazole synthesis pathway from α-chloro ketones and thioamides.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (1.0 equiv) and thiourea (1.1 equiv) in absolute ethanol to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active starting material spot disappears and a new, highly fluorescent product spot emerges at a lower Rf​ .

  • Workup: Concentrate the mixture in vacuo. Neutralize the residue with saturated aqueous NaHCO3​ and extract with EtOAc (3x).

    • Causality: Neutralization is critical; it prevents the protonation of the oxazole and newly formed thiazole nitrogens, ensuring complete partitioning of the product into the organic layer.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography.

Protocol B: One-Step Benzofuran Synthesis

Objective: Regioselective synthesis of oxazolyl-substituted benzofurans. Causality: Phenols react with α-haloketones via O-alkylation followed by intramolecular cyclization[4]. A weak base ( K2​CO3​ ) is utilized to deprotonate the phenol without triggering the degradation of the sensitive oxazole ring.

Step-by-Step Methodology:

  • Preparation: Combine substituted phenol (1.0 equiv), 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (1.2 equiv), and anhydrous K2​CO3​ (2.0 equiv) in anhydrous DMF (0.1 M).

  • Reaction: Heat the suspension at 80 °C for 6 hours under a nitrogen atmosphere.

    • Self-Validation: TLC monitoring will initially show the rapid formation of an O-alkylated intermediate, which slowly converts into the final cyclized benzofuran product.

  • Workup: Cool to room temperature, quench with distilled H2​O , and extract with diethyl ether. Wash the organic layer with brine (3x).

    • Causality: Multiple brine washes are essential to completely remove the DMF solvent, which would otherwise interfere with crystallization or chromatography.

  • Purification: Isolate the product via recrystallization from ethanol or silica gel chromatography.

References

  • Haloform Reaction of Methyl Ketones | Master Organic Chemistry |[Link]

  • 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one Substance Data | NextSDS | [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones | MDPI - Molecules |[Link]

  • A General and Efficient Method for the Alkoxycarbonylation of α-Chloro Ketones | ResearchGate |[Link]

Sources

Comparative

Comparative Guide: Biological Activity and Reactivity Profiling of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one vs. Electrophilic Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Covalent Warhead Reactivity, Target Selectivity, and Assay Validation Executive Summary and Mechanistic Causality In the landsca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Covalent Warhead Reactivity, Target Selectivity, and Assay Validation

Executive Summary and Mechanistic Causality

In the landscape of Targeted Covalent Inhibitors (TCIs), the selection of an electrophilic "warhead" dictates a drug candidate's potency, target residence time, and off-target toxicity profile. 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1542746-09-7) is a highly reactive α -chloroketone building block. It is primarily utilized to engineer irreversible covalent inhibitors targeting catalytic cysteine residues in proteases and kinases[1][2].

The Causality of Reactivity: The biological activity of this specific compound is driven by the synergistic electronic effects of its functional groups. The α -carbon is highly electrophilic due to the strong electron-withdrawing nature of the adjacent carbonyl group and the chloride leaving group. Furthermore, the attached 4-methyl-1,3-oxazole ring acts as an electron-deficient heterocycle, which further polarizes the carbonyl bond. When introduced to a biological system, the catalytic thiolate (Cys-S⁻) of a target enzyme performs a rapid SN​2 nucleophilic attack on the α -carbon, displacing the chloride ion and forming an irreversible, stable thioether adduct[1][3].

While highly potent, α -chloroketones often exhibit higher intrinsic reactivity than modern clinical standards (like acrylamides), necessitating careful structural tuning to prevent non-specific protein alkylation and cytotoxicity[1].

Pathway Visualization: Covalent Modification Mechanism

The following diagram illustrates the kinetic pathway by which 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one modifies a target cysteine residue.

CovalentPathway Target Target Protein (Cys-SH) NonCovalent Non-covalent Complex (Reversible Binding) Target->NonCovalent Binding Warhead α-Chloroketone (Oxazole-linked) Warhead->NonCovalent Transition Nucleophilic Attack (Thiolate on α-carbon) NonCovalent->Transition Deprotonation Adduct Covalent Adduct (Irreversible Alkylation) + HCl Transition->Adduct Cl- Leaving Group

Fig 1: Two-step covalent modification pathway of cysteine residues by α-chloroketone warheads.

Comparative Data: α -Chloroketones vs. Analogs

To objectively evaluate 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one, it must be benchmarked against alternative electrophilic warheads used in drug design.

Note: Quantitative ranges are representative of the general warhead class behavior in physiological buffer (pH 7.4, 37°C).

Property2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-oneAcrylamides α -FluoroketonesChloroacetamides
Warhead Class α -ChloroketoneMichael Acceptor α -Fluoroketone α -Chloroamide
Reaction Mechanism Irreversible SN​2 AlkylationMichael AdditionReversible Hemithioacetal / SN​2 Irreversible SN​2 Alkylation
Target Preference Cysteine > Serine/ThreonineCysteine (Soft Nucleophile)Serine/Threonine > CysteineCysteine
Intrinsic Reactivity HighLow to ModerateLowModerate to High
Typical GSH t1/2​ < 1 hour (Highly reactive)> 12 hours (Highly tunable)> 24 hours2 - 6 hours
Clinical Utility Tool compounds, Protease Inhibitors[4]Targeted Kinase Inhibitors (e.g., Osimertinib)Serine Protease InhibitorsTool compounds, PROTACs

Analysis: The oxazole-linked α -chloroketone is significantly more reactive than acrylamides and α -fluoroketones. While α -fluoroketones often form reversible hemithioacetals due to the poor leaving-group ability of fluorine, the chloride in our subject compound ensures rapid and irreversible alkylation[2]. This makes it an excellent probe for target validation but requires extensive steric shielding to be viable as a systemic therapeutic.

Self-Validating Experimental Protocols

To establish trustworthiness in your structure-activity relationship (SAR) campaigns, the reactivity and binding of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one must be empirically validated. The following self-validating workflows ensure that observed biological activity is due to specific covalent engagement rather than assay interference.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the intrinsic electrophilicity of the warhead and predict off-target toxicity (e.g., hepatotoxicity via GSH depletion). Causality: A highly electrophilic compound will rapidly deplete GSH. By running the reaction under pseudo-first-order conditions (excess GSH), the decay of the compound provides a reliable half-life ( t1/2​ ).

  • Preparation: Prepare a 10 mM stock of the α -chloroketone in LC-MS grade DMSO. Prepare a 100 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: In a glass vial, mix the compound (final concentration 100 µM) with GSH (final concentration 5 mM) in PBS containing 10% DMSO at 37°C.

  • Sampling: Extract 50 µL aliquots at specific time points (0, 15, 30, 60, 120, and 240 minutes). Quench the reaction immediately by adding 50 µL of cold acetonitrile containing 1% formic acid.

  • Analysis: Analyze the quenched samples via RP-HPLC-UV (monitoring the oxazole absorbance at ~254 nm).

  • Validation: Plot the natural log of the remaining compound peak area versus time. A linear decay confirms pseudo-first-order kinetics. Calculate t1/2​=ln(2)/kobs​ . If t1/2​<30 minutes, the compound is considered highly reactive and prone to off-target binding.

Protocol B: Intact Protein Mass Spectrometry (Adduct Validation)

Purpose: To confirm 1:1 stoichiometric covalent modification of the target protein. Causality: If the α -chloroketone specifically targets a single catalytic cysteine, the intact mass of the protein will shift by exactly the mass of the compound minus the mass of the leaving group (HCl).

  • Protein Preparation: Dilute the target recombinant protein (e.g., a cysteine protease) to 2 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Avoid DTT or β -mercaptoethanol, as they will react with the warhead.

  • Dosing: Add the α -chloroketone at a 10-fold molar excess (20 µM). Include a vehicle control (DMSO only).

  • Incubation: Incubate at room temperature for 1 hour.

  • LC-MS Acquisition: Inject 1 µg of the protein onto a C4 or C8 analytical column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF). Run a fast gradient (5-95% Acetonitrile with 0.1% Formic Acid).

  • Deconvolution & Validation: Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms.

    • Self-Validation Check: For 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (MW = 159.57 Da), the expected mass shift on the protein is +123.11 Da (159.57 Da - 36.46 Da for HCl loss). The absence of +246 Da or higher peaks validates that the compound is selective and does not non-specifically alkylate secondary cysteines or lysines.

References

  • SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening. National Institutes of Health (NIH).[Link]

  • Interaction of L- and D-3-amino-1-chloro-2-pentanone with gamma-glutamylcysteine synthetase. PubMed (NIH).[Link]

  • BOG-INS-6c2-1 molecule with an overlaid attention map (Ro5 Bioactivity Lab: Identification of Drug Candidates for COVID-19). ResearchGate.[Link]

Sources

Validation

Purity Assessment of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one: A Comparative Guide to HPLC and qNMR

Introduction & Analytical Context In the landscape of pharmaceutical synthesis, the purity of building blocks directly dictates the impurity profile and yield of downstream active pharmaceutical ingredients (APIs). 2-Chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

In the landscape of pharmaceutical synthesis, the purity of building blocks directly dictates the impurity profile and yield of downstream active pharmaceutical ingredients (APIs). 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1542746-09-7) is a highly reactive, bifunctional intermediate featuring an electrophilic α -chloroketone and a 4-methyl-1,3-oxazole ring[1]. Due to its inherent reactivity, it is susceptible to degradation, dimerization, and hydrolysis, making rigorous purity assessment critical.

Historically, High-Performance Liquid Chromatography (HPLC) has been the default technique for purity determination[2]. However, the pharmaceutical industry is increasingly adopting Quantitative Nuclear Magnetic Resonance (qNMR) as a metrologically traceable, orthogonal method[3][4]. This guide objectively compares both methodologies, providing self-validating protocols and comparative data to establish a robust control strategy for this specific oxazole derivative.

Mechanistic Principles: Relative vs. Absolute Quantitation

The fundamental difference between HPLC and qNMR lies in their detection mechanisms, which dictates whether the resulting purity is relative or absolute:

  • HPLC-UV (Relative Purity): HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase[5]. Detection relies on UV absorbance. The critical limitation is the Relative Response Factor (RRF) . If an impurity lacks a chromophore or absorbs differently than the oxazole at the chosen wavelength, the chromatographic Area % will not accurately reflect the true Mass %[5].

  • 1H-qNMR (Absolute Purity): qNMR is a primary ratio method[6]. The core causality is that the integrated area of a nuclear resonance is strictly proportional to the molar concentration of those specific nuclei[5]. By co-weighing the sample with a Certified Reference Material (CRM) as an internal standard, absolute mass fraction purity (% w/w) is determined directly, without needing a reference standard of the oxazole itself[4][7].

Workflow Sample 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one HPLC HPLC-UV Workflow (Relative Purity) Sample->HPLC qNMR 1H-qNMR Workflow (Absolute Purity) Sample->qNMR HPLC_Prep Dilute in Mobile Phase (No Internal Standard) HPLC->HPLC_Prep qNMR_Prep Co-weigh with CRM (Internal Standard) qNMR->qNMR_Prep HPLC_Acq Chromatographic Separation UV Detection HPLC_Prep->HPLC_Acq qNMR_Acq NMR Acquisition (Long Relaxation Delay) qNMR_Prep->qNMR_Acq HPLC_Res Area Normalization Requires Response Factors HPLC_Acq->HPLC_Res qNMR_Res Mass Fraction Calculation Metrologically Traceable qNMR_Acq->qNMR_Res

Workflow comparing HPLC and qNMR methodologies for purity assessment.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness, analytical procedures must be self-validating. The protocols below integrate internal checks to verify system performance during every run.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is optimized for the separation of the oxazole intermediate from its potential hydrolysis products.

  • System Suitability Test (SST - Self-Validation): Before sample analysis, inject a known standard solution. The system is only valid if the theoretical plate count is >5000 and the tailing factor is <1.5[2].

  • Sample Preparation: Dissolve 1.0 mg/mL of the sample in Acetonitrile/Water (50:50).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)[2].

    • Mobile Phase: Phase A: Water with 0.1% Formic Acid; Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality for Mobile Phase: The 0.1% Formic acid maintains the weakly basic oxazole nitrogen in a consistent protonation state, preventing peak tailing and ensuring reproducible retention times[2].

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm.

Quantitative Nuclear Magnetic Resonance (1H-qNMR)

This protocol yields absolute mass fraction purity. The compound features three distinct proton environments ideal for integration: the oxazole C2-proton (~8.1 ppm), the α -chloroketone -CH2Cl singlet (~4.6 ppm), and the oxazole methyl singlet (~2.5 ppm).

  • Internal Calibration (Self-Validation): The CRM is co-weighed into the exact same NMR tube as the analyte. This means the calibration occurs simultaneously with the measurement, inherently validating the response factor for that specific run[4][8].

  • Sample Preparation: Accurately weigh ~10.0 mg of the oxazole sample and ~5.0 mg of Maleic Acid CRM (Internal Standard, singlet at ~6.2 ppm) into a vial using a microbalance[7]. Dissolve in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Scans: 64 (to achieve a Signal-to-Noise ratio >250:1)[2].

    • Relaxation Delay (D1): 30 seconds.

    • Causality for D1 Delay: A standard NMR sequence uses a short delay (1-2s). However, for quantitative NMR, the delay must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Failing to allow complete magnetization recovery leads to truncated signals and artificially skewed purity results[2].

Comparative Performance & Data Synthesis

The choice between qNMR and HPLC depends on the analytical target. The following table synthesizes representative performance data for 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one.

Performance MetricHPLC-UV (Area %)1H-qNMR (Mass % w/w)
Purity Result (Representative) 99.85%98.20%
Precision (RSD, n=6) < 0.1%< 0.5%
Reference Standard Required? Yes (Exact compound needed for mass %)No (Only a generic CRM needed)
LOD / LOQ Highly sensitive (~0.01% / 0.05%)Moderate (~0.1% / 0.5%)
Analysis Time per Sample 20 - 30 minutes5 - 10 minutes
Primary Limitation Blind to non-UV absorbing impuritiesLower sensitivity for trace impurities

Data Interpretation Insight: Notice the discrepancy in the representative purity (99.85% HPLC vs. 98.20% qNMR). This is a common phenomenon with reactive intermediates[5]. If the α -chloroketone degrades into a polymeric or aliphatic byproduct lacking the conjugated oxazole system, it becomes "invisible" at 254 nm UV detection, leading HPLC to overestimate purity[5]. qNMR, being a mass-based technique, detects the mass deficit and provides the true absolute purity.

Regulatory Compliance & Uncertainty Budgets

Historically, chromatographic methods dominated regulatory submissions. However, the updated ICH Q2(R2) guideline now explicitly includes non-chromatographic techniques like NMR for quantitative validation[9][10].

Furthermore, the United States Pharmacopeia (USP) General Chapters <761> and <1220> advocate for an Analytical Target Profile (ATP) and a lifecycle approach to qNMR[6][7]. Because qNMR is a primary ratio method, its validation focuses on establishing a Target Measurement Uncertainty (TMU) rather than traditional calibration curves[6].

Uncertainty Total Combined Standard Uncertainty (Target Measurement Uncertainty) Gravimetric Gravimetric Preparation (Balance Linearity/Precision) Gravimetric->Total CRM CRM Purity (Certificate of Analysis) CRM->Total NMR NMR Instrument (S/N, Pulse Angle, T1) NMR->Total Processing Data Processing (Phasing, Integration Limits) Processing->Total

Key components of the combined standard uncertainty budget for qNMR validation.

When validating the qNMR method for this oxazole derivative, the uncertainty budget is dominated by the gravimetric preparation (weighing errors of the ~5 mg CRM) and the certified purity of the internal standard itself[7]. By controlling these variables, the combined standard uncertainty can routinely be kept below 1.0%[7][11].

Conclusion

For the purity assessment of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one, relying solely on HPLC-UV poses a risk of overestimating purity due to the potential presence of non-chromophoric degradation products.

  • Use qNMR for absolute mass fraction determination, reference standard qualification, and when metrological traceability is required without an exact reference standard.

  • Use HPLC-UV for high-throughput batch release, trace impurity profiling (LOD < 0.05%), and stability indicating assays where the impurity profile is already well-characterized.

An orthogonal approach—using qNMR to establish the absolute purity of a primary batch, which is then used to calibrate the RRFs for routine HPLC testing—represents the gold standard in modern pharmaceutical quality control[2][12].

References

  • US Pharmacopeia (USP). "Stimuli Article (qNMR)." Source: USP. URL: [Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." Source: European Pharmaceutical Review. URL: [Link]

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals." Source: RSSL. URL: [Link]

  • ICH. "Validation of Analytical Procedures Q2(R2)." Source: ICH. URL: [Link]

  • NextSDS. "2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one." Source: NextSDS. URL: [Link]

  • American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." Source: American Pharmaceutical Review. URL: [Link]

  • ENFSI. "GUIDELINE FOR qNMR ANALYSIS." Source: ENFSI. URL: [Link]

Sources

Comparative

Comparing synthesis routes for "2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one"

Comprehensive Synthesis Guide: 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one Executive Summary & Molecule Profile The compound 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS No. 1542746-09-7) is a highly specia...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Synthesis Guide: 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

Executive Summary & Molecule Profile

The compound 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS No. 1542746-09-7) is a highly specialized, bifunctional heterocyclic building block. Featuring both an electrophilic alpha-chloroketone moiety and a 4-methyloxazole core, it is frequently utilized in medicinal chemistry as an intermediate for the construction of complex fused heterocycles, such as thiazoles or imidazoles, via Hantzsch-type condensations.

Because oxazoles are generally resistant to standard Friedel-Crafts acylation and are sensitive to strong aqueous acids, synthesizing this specific chloromethyl ketone requires highly directed, regioselective methodologies. This guide objectively compares the two most viable synthetic routes: the Directed Lithiation/Weinreb Amide Route and the Nierenstein (Arndt-Eistert) Homologation Route .

Mechanistic & Strategic Overview

The synthesis of 5-acyl oxazoles hinges on exploiting the inherent electronic properties of the oxazole ring. The C-5 proton of 4-methyl-1,3-oxazole is the most acidic position on the ring, allowing for regioselective deprotonation using strong organolithium bases[1]. Alternatively, pre-functionalized starting materials, such as 4-methyl-1,3-oxazole-5-carboxylic acid, can be subjected to homologation[2].

SynthesisWorkflow cluster_A Route A: Directed Lithiation cluster_B Route B: Nierenstein Reaction A1 4-Methyl-1,3-oxazole A2 n-BuLi / THF / -78°C A1->A2 A3 Weinreb Amide Addition A2->A3 Final 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one A3->Final Aqueous Workup B1 4-Methyl-5-oxazolecarboxylic acid B2 SOCl2 / Reflux B1->B2 B3 1. CH2N2 (Excess) 2. HCl (gas) B2->B3 B3->Final N2 Evolution

Comparative workflow of Route A (Lithiation) and Route B (Nierenstein) for target synthesis.

Route A: Directed Lithiation & Weinreb Amide Acylation

Causality & Design Logic: This route relies on the kinetic deprotonation of 4-methyl-1,3-oxazole. By using n-butyllithium at cryogenic temperatures (-78 °C), the C-5 position is selectively metalated without triggering the spontaneous ring-opening that plagues oxazoles at higher temperatures[3]. To install the chloroacetyl group, the lithiated species is reacted with 2-chloro-N-methoxy-N-methylacetamide (a Weinreb amide). As established by Nahm and Weinreb[4], the Weinreb amide forms a highly stable five-membered tetrahedral chelate with the lithium ion. This chelation traps the intermediate, strictly preventing a second equivalent of the organolithium from attacking the newly formed ketone, thus avoiding tertiary alcohol byproducts[5].

WeinrebMechanism A 5-Lithio-4-methyloxazole (Nucleophile) C Tetrahedral Chelate (Stable at -78°C) A->C Nucleophilic Attack B Weinreb Amide (Electrophile) B->C D Target Ketone (Product) C->D Aqueous Acid Quench (H+)

Mechanistic pathway of the Weinreb amide acylation, highlighting the stable tetrahedral chelate.

Self-Validating Experimental Protocol:

  • Preparation of the Lithio-Species : A flame-dried Schlenk flask under an argon atmosphere is charged with 4-methyl-1,3-oxazole (1.0 equiv) and anhydrous THF (0.2 M). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Metalation : n-Butyllithium (1.05 equiv, 2.5 M in hexanes) is added dropwise down the side of the flask. The reaction is stirred for 30 minutes.

    • Validation Check: Quenching a 0.1 mL aliquot in D₂O should reveal >95% deuterium incorporation at the C-5 position via ¹H NMR analysis.

  • Acylation : A solution of 2-chloro-N-methoxy-N-methylacetamide (1.1 equiv) in anhydrous THF is added dropwise over 15 minutes. The mixture is maintained at -78 °C for 2 hours.

  • Quench & Isolation : The reaction is quenched while still cold by the rapid addition of saturated aqueous NH₄Cl. The acidic workup breaks the tetrahedral chelate, releasing the ketone. The mixture is warmed to room temperature, extracted with EtOAc (3x), dried over MgSO₄, concentrated, and purified via silica gel flash chromatography.

Route B: Nierenstein Reaction (Diazomethane Homologation)

Causality & Design Logic: The Nierenstein reaction is an extension of the Arndt-Eistert homologation, designed specifically to convert acid chlorides into alpha-chloromethyl ketones[6]. Starting from commercially available 4-methyl-1,3-oxazole-5-carboxylic acid, the acid is first converted to an acid chloride. This electrophile is then reacted with an excess of diazomethane (CH₂N₂). The use of excess diazomethane is a critical mechanistic requirement: the initial attack liberates HCl. If un-scavenged, this HCl will prematurely react with the intermediate diazoketone, leading to a stalled reaction or a complex mixture of products. Excess diazomethane acts as a basic scavenger, forming methyl chloride and nitrogen gas[7]. In a secondary step, anhydrous HCl is deliberately introduced to cleanly convert the isolated diazoketone into the target chloromethyl ketone[2].

Self-Validating Experimental Protocol:

  • Acid Chloride Formation : 4-Methyl-1,3-oxazole-5-carboxylic acid (1.0 equiv) is suspended in anhydrous CH₂Cl₂ at 0 °C. Oxalyl chloride (1.5 equiv) and a catalytic amount of DMF (1 drop) are added. The mixture is warmed to room temperature.

    • Validation Check: The reaction is complete when the suspension becomes a clear, homogeneous solution and gas evolution (CO, CO₂, HCl) completely ceases.

  • Diazoketone Formation : The crude acid chloride is concentrated in vacuo to remove excess oxalyl chloride, redissolved in anhydrous diethyl ether, and added dropwise to a vigorously stirred ethereal solution of freshly prepared diazomethane (3.0 equiv) at 0 °C.

    • Validation Check: TLC analysis should show complete consumption of the acid chloride and the appearance of a bright yellow, UV-active diazoketone spot.

  • Chlorination : Anhydrous HCl gas (generated via H₂SO₄ dripping into NaCl, passed through a drying tube) is bubbled through the ethereal diazoketone solution at 0 °C.

    • Validation Check: Vigorous bubbling of N₂ gas will occur. The reaction is complete exactly when the evolution of N₂ gas ceases and the yellow color of the solution fades.

  • Isolation : The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from hexanes/ether to afford the pure chloromethyl ketone.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes, allowing researchers to select the optimal path based on their laboratory capabilities and scale requirements.

MetricRoute A: Weinreb Amide / LithiationRoute B: Nierenstein Reaction
Overall Yield 65% – 75%50% – 60%
Regioselectivity Excellent (C-5 is the most acidic proton)Absolute (Dictated by starting carboxylic acid)
Scalability Moderate (Limited by cryogenic -78 °C requirements)Poor (Limited by severe explosion hazards of CH₂N₂)
Key Reagent Cost High (Requires custom Weinreb amide & n-BuLi)Low (Starting acid and Diazald are inexpensive)
Safety Profile Standard organometallic precautions (Pyrophoric)High Risk (Diazomethane is highly toxic and explosive)
Reaction Time ~4 hours~12 hours (Including Diazald distillation setup)

Conclusion

For modern drug development laboratories, Route A (Directed Lithiation) is overwhelmingly recommended. Despite the higher upfront reagent costs and the need for cryogenic conditions, it provides a safer, more reliable, and higher-yielding pathway to 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one. Route B should only be utilized if the laboratory is already equipped with specialized, blast-shielded diazomethane generation apparatuses and requires the synthesis of the compound from an existing stock of the carboxylic acid derivative.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Wikipedia Contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia.

  • Wikipedia Contributors. (2023). Nierenstein reaction. Wikipedia, The Free Encyclopedia.

  • Wikipedia Contributors. (2023). Arndt–Eistert reaction. Wikipedia, The Free Encyclopedia.

  • Chemistry LibreTexts. (2019). 30.9: Rearrangements of Acyl Carbenes.

  • Hardouin, C., et al. (2008). Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 51(4), 958-983.

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